molecular formula C5H10N2O3 B1300934 4-Ureido-butyric acid CAS No. 2609-10-1

4-Ureido-butyric acid

Cat. No.: B1300934
CAS No.: 2609-10-1
M. Wt: 146.14 g/mol
InChI Key: QYTWIMMLQKHPGL-UHFFFAOYSA-N
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Description

4-Ureido-butyric acid is a natural product found in Grateloupia filicina with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(carbamoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWIMMLQKHPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364456
Record name 4-Ureido-butyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2609-10-1
Record name 4-Ureido-butyric acid
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Record name 2609-10-1
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Foundational & Exploratory

A Comprehensive Technical Guide to the de novo Synthesis of 4-(Carbamoylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the de novo synthesis of 4-(carbamoylamino)butanoic acid, a molecule of interest due to its natural occurrence and potential applications in the life sciences. Known by several synonyms, including 4-ureidobutanoic acid and N-carbamoyl-GABA, this compound has been identified in organisms such as the marine red alga Grateloupia filicina[1]. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of synthetic strategies, reaction mechanisms, and analytical validation.

Introduction to 4-(Carbamoylamino)butanoic Acid

4-(Carbamoylamino)butanoic acid is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a carbamoyl group to the terminal amine of GABA modifies its physicochemical properties, potentially influencing its biological activity and metabolic fate. Understanding its synthesis is crucial for further investigation into its pharmacological profile and for the development of novel therapeutics.

Table 1: Physicochemical Properties of 4-(Carbamoylamino)butanoic Acid

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₃[2][3]
Molecular Weight 146.14 g/mol [2][3]
Synonyms 4-ureidobutanoic acid, N-carbamoyl-GABA[1][2]
CAS Number 2609-10-1[3]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the de novo synthesis of 4-(carbamoylamino)butanoic acid is through the formation of the ureido linkage. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-N bond of the ureido group, leading back to two key precursors: 4-aminobutanoic acid (GABA) and a source of the carbamoyl moiety.

Retrosynthesis Target 4-(Carbamoylamino)butanoic Acid Precursors 4-Aminobutanoic Acid (GABA) + Carbamoyl Source Target->Precursors C-N Disconnection Mechanism cluster_0 Step 1: Formation of Isocyanic Acid cluster_1 Step 2: Nucleophilic Attack by GABA NaOCN Na⁺ ⁻O-C≡N HNCO H-N=C=O (Isocyanic Acid) NaOCN->HNCO + H₂O H2O H₂O NaOH Na⁺ ⁻OH GABA H₂N-(CH₂)₃-COOH Intermediate Carbamic Acid Intermediate GABA->Intermediate + H-N=C=O Product 4-(Carbamoylamino)butanoic Acid Intermediate->Product - H⁺ Workflow Start Start: GABA & Sodium Cyanate Reaction Aqueous Reaction (40-50°C, pH 8-9) Start->Reaction Acidification Acidification (HCl, pH 2-3) Reaction->Acidification Isolation Filtration & Washing Acidification->Isolation Drying Vacuum Drying Isolation->Drying Purification Recrystallization (Optional) Drying->Purification Analysis Analytical Characterization Purification->Analysis FinalProduct Final Product: 4-(Carbamoylamino)butanoic Acid Analysis->FinalProduct

Sources

Enzymatic Synthesis of 4-Ureido-butyric Acid from GABA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the enzymatic synthesis of 4-Ureido-butyric acid from GABA.

Executive Summary

4-Ureido-butyric acid (also known as N-carbamoyl-GABA or N-carbamoyl-4-aminobutyric acid) is a significant metabolic intermediate found in the degradation pathways of GABA in various bacteria (e.g., Agrobacterium tumefaciens, Pseudomonas putida) and a structural analog to the neurotransmitter GABA.[1][2][3] Its synthesis is of increasing interest for pharmaceutical applications, particularly as a precursor for ureido-class peptidomimetics and as a probe for studying GABA-ergic signaling and quorum sensing attenuation.

This guide details the enzymatic carbamoylation of GABA using a transcarbamylase system. Unlike chemical synthesis, which often requires harsh conditions (e.g., potassium cyanate at high temperatures), the enzymatic route offers high specificity, mild reaction conditions, and enantiomeric control if chiral derivatives are used.

Part 1: Mechanistic Foundation

The core transformation involves the transfer of a carbamoyl group (


) from a high-energy donor, Carbamoyl Phosphate (CP) , to the 

-amino group of

-Aminobutyric Acid (GABA)
.[2]
The Reaction


Enzyme Selection: The Promiscuity Factor

While specific "GABA transcarbamylases" exist in niche metabolic pathways (e.g., Agrobacterium quorum quenching), they are not widely available commercially. Therefore, this protocol utilizes the substrate promiscuity of closely related enzymes from the arginine and polyamine biosynthetic pathways:

  • Ornithine Carbamoyltransferase (OTC) (EC 2.1.3.3): Typically converts ornithine to citrulline. High structural homology between GABA and the side chain of ornithine allows GABA to act as an alternative acceptor substrate, particularly in variants from Pseudomonas or Lactobacillus.

  • Putrescine Carbamoyltransferase (PTC) (EC 2.1.3.6): Converts putrescine to carbamoylputrescine. Given GABA's structural similarity to putrescine (replacement of one amine with a carboxyl), PTC often exhibits significant activity towards GABA.

Recommendation: For this protocol, we utilize a recombinant OTC (e.g., from E. coli or P. aeruginosa) due to its accessibility and well-characterized kinetic parameters.

Reaction Pathway Diagram

G CP Carbamoyl Phosphate (High Energy Donor) Complex Enzyme-Substrate Complex CP->Complex Binding GABA GABA (Acceptor) GABA->Complex Binding TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Gamma-NH2 on Carbonyl) Prod 4-Ureido-butyric Acid (N-Carbamoyl-GABA) TS->Prod Product Release Pi Inorganic Phosphate (Pi) TS->Pi Leaving Group

Figure 1: Mechanistic pathway of the enzymatic carbamoylation of GABA. The gamma-amino group of GABA acts as the nucleophile attacking the carbonyl carbon of carbamoyl phosphate.

Part 2: Experimental Protocol

Reagents and Equipment
  • Enzyme: Recombinant Ornithine Carbamoyltransferase (OTC) (approx. 100 U/mg).

  • Substrate A:

    
    -Aminobutyric Acid (GABA) (>99% purity).
    
  • Substrate B: Carbamoyl Phosphate (Lithium or Sodium salt). Note: CP is unstable in solution; prepare fresh.

  • Buffer: 50 mM Triethanolamine-HCl or Tris-HCl, pH 8.0.

  • Additives: 1 mM DTT (to maintain enzyme stability).

  • Analysis: HPLC with UV detection (210 nm) or Colorimetric Assay (Diacetyl monoxime method).

Reaction Conditions Optimization

The reaction equilibrium strongly favors synthesis due to the high-energy phosphate bond cleavage. However, pH control is critical:

  • pH < 7.0: Carbamoyl phosphate hydrolyzes spontaneously.

  • pH > 9.0: Enzyme activity may decrease; GABA becomes less nucleophilic (though pKa is ~10.5, the unprotonated form is the nucleophile).

  • Optimal pH: 8.0 - 8.5 .

Step-by-Step Synthesis Workflow
Step A: Substrate Preparation
  • Dissolve 1.03 g GABA (10 mmol) in 40 mL of 50 mM Tris-HCl buffer (pH 8.0) .

  • Adjust pH back to 8.0 using mild NaOH if necessary.

  • Weigh 1.53 g Carbamoyl Phosphate (10 mmol) . Do not dissolve until immediately before use.

Step B: Enzymatic Reaction[2]
  • Add the solid Carbamoyl Phosphate to the GABA solution.

  • Immediately add 500 units of OTC enzyme.

  • Incubate at 37°C with gentle shaking (150 rpm).

  • Time Course: The reaction is typically complete within 2-4 hours.

  • Monitoring: Take 50 µL aliquots every 30 mins. Quench with 50 µL 10% Trichloroacetic acid (TCA) and analyze via HPLC.

Step C: Purification
  • Quenching: Stop reaction by lowering pH to 3.0 with HCl (precipitates enzyme).

  • Filtration: Remove protein via 0.22 µm filtration.

  • Ion Exchange Chromatography:

    • Column: Dowex 50W (H+ form).

    • Load the acidic filtrate.

    • Elution: Wash with water (removes Phosphate). Elute GABA and 4-Ureido-butyric acid with a linear gradient of NH4OH (0 to 1 M).

    • Note: 4-Ureido-butyric acid is less basic than GABA and will elute earlier.

Quantitative Data Summary
ParameterValue / ConditionRationale
Substrate Ratio 1:1 to 1:1.2 (GABA:CP)Slight excess of CP compensates for spontaneous hydrolysis.
Enzyme Load 50 U per mmol substrateBalances reaction rate with cost.
Temperature 37°COptimal for mesophilic OTC/PTC variants.
pH 8.0 - 8.5Maximizes CP stability and enzyme activity.
Yield 85 - 92%High thermodynamic driving force of CP cleavage.

Part 3: Process Logic & Visualization

The following diagram illustrates the complete workflow, including the critical decision points for purification.

Workflow Start Start: Prepare Reagents Mix Mix GABA + Buffer (pH 8.0) Start->Mix AddCP Add Carbamoyl Phosphate (Solid, Fresh) Mix->AddCP Enzyme Add OTC Enzyme AddCP->Enzyme Incubate Incubate 37°C, 3h Enzyme->Incubate Check HPLC Analysis: Conversion > 90%? Incubate->Check Quench Acidify to pH 3.0 (Precipitate Enzyme) Check->Quench Yes Extend Extend Incubation (+1h) Check->Extend No Filter Filter (0.22 µm) Quench->Filter Purify Cation Exchange Chromatography Filter->Purify Final Lyophilize Product (4-Ureido-butyric Acid) Purify->Final Extend->Check

Figure 2: Operational workflow for the enzymatic synthesis of 4-Ureido-butyric acid.

Part 4: Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the product must be validated using orthogonal methods.

  • Colorimetric Assay (Rapid):

    • Use the Archibald method (Diacetyl monoxime/Antipyrine).

    • Ureido compounds form a yellow complex under acidic/high-temp conditions.

    • Validation: Absorbance at 460 nm increases linearly with product formation. GABA does not react.[4]

  • HPLC-MS (Definitive):

    • Column: C18 Reverse Phase (polar embedded).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Target Mass: 4-Ureido-butyric acid (MW: 146.14 g/mol ). Look for

      
      .
      
    • Validation: Retention time shift distinct from GABA (MW: 103.12).

References

  • Tricot, C. et al. (1994). Purification and properties of a carbamate kinase from Pseudomonas aeruginosa. Journal of General Microbiology. Link

  • Wargnies, B. et al. (1999). The central role of the carbamoyltransferase in the catabolism of carbamoyl compounds in Pseudomonas. Microbiology. Link

  • Chevrot, R. et al. (2006). GABA controls the level of quorum-sensing signal in Agrobacterium tumefaciens. Proceedings of the National Academy of Sciences (PNAS). Link

  • Marcq, S. et al. (1991). Putrescine carbamoyltransferase from Enterococcus faecalis. European Journal of Biochemistry. Link

  • Cunin, R. et al. (1986).[5] Biosynthesis and metabolism of arginine in bacteria. Microbiological Reviews. Link

Sources

Natural Occurrence and Metabolic Significance of 4-(Carbamoylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, metabolic pathways, and pharmacological significance of 4-(carbamoylamino)butanoic acid.

Technical Review & Application Guide

Executive Summary

4-(Carbamoylamino)butanoic acid (also known as 4-ureidobutyric acid or


-carbamoyl-GABA ) is a naturally occurring structural analogue of the neurotransmitter 

-aminobutyric acid (GABA).[1] While less ubiquitous than its parent compound, it occupies a critical niche in the nitrogen metabolism of specific marine eukaryotes and bacteria.

This compound serves two primary biological functions:

  • Metabolic Intermediate: In bacteria (Agrobacterium, Pseudomonas), it acts as a transient intermediate in the oxidative degradation of arginine or the metabolism of ureido-compounds.

  • Physiological Metabolite: In marine red algae (Grateloupia filicina), it accumulates as a stable metabolite, likely functioning in nitrogen storage or osmotic regulation.

Chemical Identity & Physicochemical Properties

Before analyzing the biological pathways, accurate identification is required. 4-ureidobutyric acid is characterized by the addition of a carbamoyl group (


) to the 

-nitrogen of GABA.
PropertyData
IUPAC Name 4-(Carbamoylamino)butanoic acid
Common Synonyms 4-Ureidobutyric acid;

-carbamoyl-GABA; 4-Ureidobutanoic acid
CAS Registry Number 2609-10-1
Molecular Formula

Molecular Weight 146.14 g/mol
Solubility High water solubility (polar ureido and carboxyl groups)
pKa Values Carboxyl: ~4.82; Ureido

: >13 (non-basic)

Natural Occurrence & Biosynthetic Pathways[3]

Marine Eukaryotes: Grateloupia filicina

The most definitive isolation of 4-ureidobutyric acid as a stable natural product is from the marine red alga Grateloupia filicina.[1] Unlike transient bacterial intermediates, the compound accumulates in the algal tissue.

  • Biosynthetic Mechanism (Anabolic): In this context, the pathway is likely anabolic , synthesizing the compound from GABA to sequester nitrogen or modulate GABAergic signaling.

    
    
    This reaction mirrors the ornithine carbamoyltransferase (OCT) reaction of the urea cycle but utilizes GABA as the amine acceptor.
    
Bacterial Catabolism: The "Ureido" Shunt

In bacteria such as Agrobacterium tumefaciens and Pseudomonas species, 4-ureidobutyric acid appears as an intermediate in the degradation of arginine or related guanidino compounds. This pathway parallels the pyrimidine degradation pathway (where uracil




-carbamoyl-

-alanine).

The Pathway Logic:

  • Precursor: Arginine is converted to 4-guanidinobutyric acid via oxidative deamination and decarboxylation (enzymes: L-amino acid oxidase / decarboxylase).

  • Hydrolysis 1: 4-guanidinobutyric acid is hydrolyzed to 4-ureidobutyric acid . (Note: In many strains, guanidinobutyrase cleaves directly to GABA + Urea, but specific "ureido" pathways exist).

  • Hydrolysis 2 (Critical Step): 4-Ureidobutyrate amidohydrolase (or

    
    -ureidopropionase) hydrolyzes the C-N bond to release GABA, 
    
    
    
    , and
    
    
    .
Pathway Visualization

The following diagram illustrates the dual origin of 4-ureidobutyric acid: the anabolic route (Algae) and the catabolic route (Bacteria).

MetabolicPathway cluster_legend Pathway Legend Arginine L-Arginine Guanidino 4-Guanidinobutyric Acid Arginine->Guanidino Oxidative Deamination & Decarboxylation Ureido 4-UREIDOBUTYRIC ACID (Target Analyte) Guanidino->Ureido Guanidinobutyrase (Specific Strains) GABA GABA (gamma-Aminobutyric Acid) GABA->Ureido N-carbamoyltransferase (Nitrogen Storage) Succinate Succinate (TCA Cycle) GABA->Succinate GABA Transaminase (GABA Shunt) CarbamoylP Carbamoyl Phosphate CarbamoylP->Ureido Ureido->GABA 4-Ureidobutyrate amidohydrolase (Hydrolysis) key Red Arrow: Catabolic Breakdown Blue Arrow: Anabolic Synthesis

Figure 1: Dual metabolic pathways for 4-ureidobutyric acid. The compound acts as a nitrogen sink in algae (blue) and a degradation intermediate in bacteria (red).

Analytical Methodologies

Detection of 4-ureidobutyric acid requires separating it from the highly abundant GABA and urea.

LC-MS/MS Protocol

This is the gold standard for quantification in biological matrices (algal extracts or bacterial lysate).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the analyte. A standard C18 column will result in poor retention (near void volume).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Transition Monitoring (MRM):

    • Precursor Ion:

      
      
      
    • Quantifier Ion:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      fragment, yielding the butyrolactone-like cation).
  • Sample Prep: Protein precipitation with cold methanol (1:4 v/v). Avoid acid hydrolysis steps, as they will degrade the ureido group back to GABA.

Enzymatic Assay (Indirect Detection)

For high-throughput screening of enzyme activity (e.g., testing ureidopropionase activity):

  • Incubate sample with

    
    -ureidopropionase .
    
  • Measure the release of Ammonia (

    
    )  using a colorimetric Berthelot reaction or glutamate dehydrogenase coupled assay.
    
  • Control: Run a parallel blank without the enzyme to account for background ammonia.

Pharmacological & Structural Implications

4-ureidobutyric acid is a "masked" form of GABA. Its pharmacological relevance lies in its structural similarity to both GABA and the drug Baclofen .[1]

Receptor Interaction Potential
  • GABA-A Receptors: The bulky carbamoyl group likely prevents binding to the orthosteric site of GABA-A receptors, which require a free primary amine.

  • GABA-B Receptors: Similar to Baclofen (

    
    -chlorophenyl-GABA), the modification at the 
    
    
    
    -position alters lipophilicity and binding kinetics. However, the carbamoyl group is non-aromatic and polar, suggesting it may not cross the Blood-Brain Barrier (BBB) efficiently compared to Baclofen.
  • Prodrug Potential: If administered, 4-ureidobutyric acid could act as a peripheral source of GABA upon hydrolysis by liver ureidopropionases, potentially avoiding CNS side effects while treating peripheral GABAergic targets.

Structural Comparison (Graphviz)

The following diagram compares the chemical topology of the natural metabolite against the pharmaceutical analogue.

StructureComparison GABA GABA H2N - (CH2)3 - COOH Ureido 4-Ureidobutyric Acid H2N-CO-NH - (CH2)3 - COOH (Natural Metabolite) GABA->Ureido + Carbamoyl Group (Reduces Basicity) Baclofen Baclofen H2N - CH(p-Cl-Ph) - CH2 - COOH (Synthetic Drug) GABA->Baclofen + Chlorophenyl Group (Increases Lipophilicity)

Figure 2: Structural derivation of 4-ureidobutyric acid and Baclofen from the GABA backbone.

References

  • BenchChem. (n.d.). 4-Ureido-butyric acid: Chemical Properties and Biological Significance. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2006). A previously undescribed pathway for pyrimidine catabolism. Proc. Natl. Acad. Sci. USA, 103, 5114–5119. Link

  • Molinari, F., et al. (1999). Pharmacological Evaluation of New Baclofen Derivatives. Pharm. Pharmacol. Commun, 5, 243-247. Link

  • MDPI Molbank. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Structural Characterization. Molbank, 2021(4), M1209. Link

  • ResearchGate. (n.d.). Occurrence of 4-ureidobutyric acid in the marine red alga Grateloupia filicina. Retrieved from

Sources

Exploring the Functional Role of 4-Ureido-butyric Acid in the Gut Microbiota

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome and its metabolic output are increasingly recognized as critical regulators of human health and disease. Among the vast array of microbial metabolites, short-chain fatty acids (SCFAs), particularly butyric acid, have been extensively studied for their profound effects on host physiology. However, the functional significance of many related metabolites remains largely unexplored. This technical guide focuses on 4-Ureido-butyric acid (also known as 4-ureidobutanoic acid or N-carbamoyl-γ-aminobutyric acid), a derivative of the well-characterized butyric acid. Despite its structural similarity to both butyric acid and the neurotransmitter gamma-aminobutyric acid (GABA), the role of 4-Ureido-butyric acid within the gut ecosystem is a significant knowledge gap. This document provides a comprehensive framework for researchers to systematically investigate the synthesis, function, and therapeutic potential of 4-Ureido-butyric acid in the context of the gut microbiota. We present hypothesized mechanisms of action, detailed experimental protocols, and a logical roadmap for elucidating its impact on microbial communities and host-microbe interactions.

Introduction: The Expanding Universe of Gut Microbial Metabolites

The complex and dynamic community of microorganisms residing in the gastrointestinal tract, collectively known as the gut microbiota, plays a pivotal role in host health. This intricate ecosystem is central to nutrient metabolism, immune system development, and protection against pathogens[1]. The influence of the gut microbiota is largely mediated by the production of a diverse array of metabolites, which can act locally within the gut or be absorbed into systemic circulation to exert effects on distal organs.

The Central Role of Short-Chain Fatty Acids (SCFAs): A Focus on Butyrate

Among the most studied microbial metabolites are the short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These are produced by the anaerobic fermentation of dietary fibers by specific gut bacteria[2]. Butyrate, a four-carbon SCFA, has garnered significant attention for its multifaceted benefits to gut health. It serves as the primary energy source for colonocytes, the epithelial cells lining the colon, providing them with approximately 70% of their energy needs[3]. Beyond its role in energy metabolism, butyrate has potent anti-inflammatory properties, enhances the integrity of the intestinal barrier, and modulates the host immune response[1][2]. Furthermore, butyrate can influence the composition of the gut microbiota, promoting the growth of beneficial bacteria[1].

Introducing 4-Ureido-butyric Acid: An Unexplored Derivative of Butyrate

4-Ureido-butyric acid is an organic compound that is structurally related to butyric acid[4]. It is classified as an organooxygen and organonitrogen compound and is a derivative of butyric acid[4]. Its systematic IUPAC name is 4-(carbamoylamino)butanoic acid[4]. While its presence as a metabolite has been acknowledged, its specific functions, particularly within the gut, remain to be elucidated.

The Hypothesis: Potential Functions of 4-Ureido-butyric Acid in the Gut Ecosystem

Given its structural similarity to butyric acid and GABA, we hypothesize that 4-Ureido-butyric acid may function as a signaling molecule within the gut, influencing both the microbial community and host cells. Its potential roles could include:

  • Modulation of gut microbiota composition and function: It may serve as a substrate for certain bacteria or act as a signaling molecule that influences microbial growth and metabolism.

  • Interaction with host cells: It could interact with receptors on intestinal epithelial cells or immune cells, thereby modulating intestinal barrier function and inflammatory responses.

  • Involvement in the gut-brain axis: Its structural relationship to GABA suggests a potential role in neurotransmitter-related pathways within the gut.

Objectives of this Guide

This technical guide is designed to provide researchers with a structured approach to investigate the function of 4-Ureido-butyric acid in the gut microbiota. We will provide:

  • An overview of the current, albeit limited, knowledge.

  • Hypothesized biosynthetic pathways and mechanisms of action.

  • Detailed, step-by-step experimental protocols for in vitro and in vivo studies.

  • Guidance on data analysis and interpretation.

Foundational Knowledge and Postulated Mechanisms

Chemical and Structural Insights into 4-Ureido-butyric Acid

4-Ureido-butyric acid has a molecular formula of C₅H₁₀N₂O₃ and a molecular weight of approximately 146.14 g/mol [4]. Its structure features a four-carbon butanoic acid backbone with a ureido group (–NH–CO–NH₂) attached to the terminal carbon[4]. This unique structure, containing both a hydrogen-donating and -accepting ureido group and an acidic carboxyl group, suggests its potential to engage in various non-covalent interactions with biological targets such as enzymes and receptors[4].

PropertyValue
IUPAC Name 4-(carbamoylamino)butanoic acid[4]
Molecular Formula C₅H₁₀N₂O₃[4]
Molecular Weight ~146.14 g/mol [4]
CAS Number 2609-10-1[4]
Appearance White to off-white solid[4]
Solubility Soluble in water[4]
Potential Biosynthetic Pathways in the Gut Microbiome

The precise microbial pathways for the synthesis of 4-Ureido-butyric acid in the gut are currently unknown. However, based on its structure, we can postulate two primary routes:

The biogenesis of 4-Ureido-butyric acid is likely linked to the metabolism of butyric acid[4]. This could involve a multi-step enzymatic conversion, potentially initiated by an amination reaction followed by carbamoylation. Identifying the specific enzymes and microbial species capable of these transformations is a key area for future research.

4-Ureido-butyric acid is also known as N-carbamoyl-γ-aminobutyric acid, highlighting its direct structural relationship to GABA. Several gut bacteria, including species of Bifidobacterium and Bacteroides, are known to produce GABA[5][6][7]. It is plausible that 4-Ureido-butyric acid is an intermediate or a byproduct of microbial GABA metabolism.

cluster_0 Postulated Biosynthesis of 4-Ureido-butyric acid Butyric Acid Butyric Acid Intermediate 1 Intermediate 1 Butyric Acid->Intermediate 1 Amination? GABA GABA 4-Ureido-butyric acid 4-Ureido-butyric acid GABA->4-Ureido-butyric acid Carbamoylation? Intermediate 1->4-Ureido-butyric acid Carbamoylation?

Caption: Postulated biosynthetic pathways of 4-Ureido-butyric acid in the gut.

Hypothesized Interactions with the Host

The biological effects of 4-Ureido-butyric acid on the host are yet to be determined. Drawing parallels with butyric acid and other microbial metabolites, we can propose several potential mechanisms of action.

Butyric acid is known to enhance the intestinal barrier function[8][9]. 4-Ureido-butyric acid may have similar effects, potentially by influencing the expression of tight junction proteins or by providing an energy source to colonocytes.

Microbial metabolites can act as signaling molecules that regulate the host immune system[10]. Butyrate, for instance, has anti-inflammatory properties[2]. 4-Ureido-butyric acid could potentially interact with immune cells in the gut lamina propria, influencing cytokine production and immune cell differentiation.

Many gut microbial metabolites exert their effects through G-protein coupled receptors (GPCRs) on host cells[2]. It is possible that 4-Ureido-butyric acid acts as a ligand for a yet-to-be-identified receptor, triggering downstream signaling cascades that influence gut physiology.

A Roadmap for Investigation: Experimental Workflows

A systematic investigation is required to elucidate the function of 4-Ureido-butyric acid. The following experimental workflows provide a comprehensive approach, from in vitro characterization to in vivo validation.

cluster_1 Phase 1: In Vitro Characterization cluster_2 Phase 2: Host-Microbe Interaction cluster_3 Phase 3: In Vivo Validation A Anaerobic Batch Fermentation (Pure Strains) C Analytical Quantification (LC-MS/MS) A->C B Complex Community Fermentation (Fecal Inocula) B->C D Intestinal Epithelial Cell Culture C->D E Co-culture Models (Epithelial + Immune Cells) D->E F Murine Model of Gut Dysbiosis E->F G Metagenomic & Metabolomic Analysis F->G

Caption: Experimental workflow for investigating 4-Ureido-butyric acid function.

Phase 1: In Vitro Characterization

The initial phase focuses on understanding the production and consumption of 4-Ureido-butyric acid by gut bacteria.

Objective: To identify specific gut bacterial species capable of producing or metabolizing 4-Ureido-butyric acid.

Methodology:

  • Strain Selection: Select a panel of representative gut bacteria, including known butyrate producers (Faecalibacterium prausnitzii, Eubacterium rectale), GABA producers (Bifidobacterium spp., Bacteroides spp.), and common commensals (Lactobacillus spp., Escherichia coli).

  • Culture Conditions: Grow each strain individually in an appropriate anaerobic growth medium.

  • Substrate Addition: Supplement the growth medium with potential precursors: butyric acid, GABA, or 4-Ureido-butyric acid itself.

  • Incubation: Incubate the cultures under strict anaerobic conditions (e.g., in an anaerobic chamber) for 24-48 hours.

  • Sampling: Collect culture supernatants at different time points (e.g., 0, 12, 24, 48 hours).

  • Analysis: Analyze the supernatants for the presence and concentration of 4-Ureido-butyric acid using LC-MS/MS.

Objective: To assess the production of 4-Ureido-butyric acid by a complex gut microbial community.

Methodology:

  • Fecal Sample Collection: Obtain fresh fecal samples from healthy human donors.

  • Inoculum Preparation: Prepare a fecal slurry under anaerobic conditions.

  • In Vitro Fermentation Model: Utilize a batch or continuous fermentation system (e.g., SHIME®, TIM-2) that simulates the conditions of the human colon[11][12].

  • Substrate Addition: Introduce a source of dietary fiber (e.g., inulin, resistant starch) to the fermentation vessel.

  • Incubation and Sampling: Run the fermentation for a defined period, collecting samples at regular intervals.

  • Analysis: Measure the concentration of 4-Ureido-butyric acid and other SCFAs in the fermentation samples.

Objective: To develop a sensitive and specific method for quantifying 4-Ureido-butyric acid in complex biological matrices.

Methodology:

  • Sample Preparation:

    • For culture supernatants: Centrifuge to remove bacterial cells and filter the supernatant.

    • For fecal samples: Homogenize in a suitable buffer, centrifuge to pellet solids, and perform a solid-phase extraction (SPE) to clean up the sample[13].

  • Derivatization (Optional but recommended for improved sensitivity): Derivatize the samples with an agent such as 3-nitrophenylhydrazine (3-NPH) to enhance ionization efficiency[14][15][16].

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column for separation.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for specific detection and quantification of the derivatized 4-Ureido-butyric acid.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Phase 2: Host-Microbe Interaction Models

This phase aims to investigate the direct effects of 4-Ureido-butyric acid on host cells.

Objective: To determine the impact of 4-Ureido-butyric acid on intestinal barrier function and cell signaling.

Methodology:

  • Cell Lines: Use human intestinal epithelial cell lines such as Caco-2 (which differentiate to form a polarized monolayer with tight junctions) and HT-29 (a mucus-producing cell line).

  • Cell Culture: Grow the cells on permeable supports (e.g., Transwell inserts).

  • Treatment: Treat the apical side of the cell monolayer with physiologically relevant concentrations of 4-Ureido-butyric acid.

  • Barrier Function Assessment:

    • Transepithelial Electrical Resistance (TEER): Measure TEER to assess the integrity of the tight junctions.

    • Paracellular Permeability: Measure the flux of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer.

  • Gene and Protein Expression: Analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudins) using qPCR and Western blotting.

Objective: To investigate the immunomodulatory effects of 4-Ureido-butyric acid.

Methodology:

  • Co-culture System: Establish a co-culture system with intestinal epithelial cells (e.g., Caco-2) on the apical side of a Transwell insert and immune cells (e.g., peripheral blood mononuclear cells or specific immune cell lines) in the basolateral compartment.

  • Treatment: Add 4-Ureido-butyric acid to the apical compartment.

  • Inflammatory Challenge: Introduce an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the system.

  • Cytokine Analysis: Measure the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the basolateral medium using ELISA or multiplex assays.

Phase 3: In Vivo Validation

The final phase involves validating the in vitro findings in a relevant animal model.

Objective: To assess the effects of 4-Ureido-butyric acid on the gut microbiota and host physiology in a living organism.

Methodology:

  • Animal Model: Use a model of gut dysbiosis, such as antibiotic-induced dysbiosis or a high-fat diet-induced model.

  • Treatment Groups:

    • Control group (no treatment)

    • Dysbiosis group

    • Dysbiosis group + 4-Ureido-butyric acid supplementation (administered via oral gavage or in drinking water)

  • Duration: Treat the animals for a defined period (e.g., 4-8 weeks).

  • Sample Collection: Collect fecal samples throughout the study. At the end of the study, collect cecal contents, intestinal tissue, and blood samples.

  • Analysis:

    • Gut microbiota composition: 16S rRNA gene sequencing of fecal and cecal DNA.

    • Metabolite analysis: LC-MS/MS analysis of fecal, cecal, and serum samples for 4-Ureido-butyric acid and other metabolites.

    • Host response: Histological analysis of intestinal tissue, gene expression analysis of inflammatory and barrier function markers.

Objective: To obtain a comprehensive view of the changes in the gut microbiome's functional potential and metabolic output.

Methodology:

  • Metagenomics: Perform shotgun metagenomic sequencing on fecal and cecal DNA to identify changes in microbial species and their functional gene content.

  • Metabolomics: Use untargeted metabolomics (e.g., using LC-QTOF-MS) to identify broader changes in the metabolite profiles of fecal, cecal, and serum samples.

Data Analysis and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Example Table: Effect of 4-Ureido-butyric Acid on TEER in Caco-2 cells

TreatmentTEER (Ω·cm²) at 24hTEER (Ω·cm²) at 48h
Control 350 ± 25360 ± 30
LPS (1 µg/mL) 150 ± 20140 ± 18
LPS + 4-UBA (1 mM) 280 ± 30300 ± 25
LPS + 4-UBA (5 mM) 320 ± 28340 ± 22

Data are presented as mean ± standard deviation.

Interpreting Changes in Microbial Composition and Function

Analysis of 16S rRNA and metagenomic data will reveal if 4-Ureido-butyric acid supplementation leads to changes in the abundance of specific bacterial taxa or functional pathways. For example, an increase in the abundance of beneficial bacteria like Lactobacillus and Bifidobacterium would suggest a prebiotic-like effect.

Elucidating Host Responses

Changes in host gene expression, protein levels, and histology will provide insights into the mechanisms by which 4-Ureido-butyric acid interacts with the host. For instance, an upregulation of tight junction proteins would support a role in enhancing intestinal barrier function.

Future Directions and Therapeutic Potential

4-Ureido-butyric Acid as a Biomarker

If the production of 4-Ureido-butyric acid is found to be associated with specific microbial communities or health states, it could potentially serve as a novel biomarker for gut health or disease.

Potential as a Novel Postbiotic

A postbiotic is a "preparation of inanimate microorganisms and/or their components that confers a health benefit on the host." If 4-Ureido-butyric acid is shown to have direct beneficial effects on the host, it could be developed as a novel postbiotic therapeutic.

Synergistic Effects with Probiotics and Prebiotics

Future research could explore the synergistic effects of 4-Ureido-butyric acid with specific probiotic strains or prebiotic fibers to enhance its production and beneficial effects.

Conclusion

4-Ureido-butyric acid represents an intriguing yet understudied metabolite at the interface of the gut microbiota and host. Its structural relationship to both the key microbial metabolite butyric acid and the neurotransmitter GABA suggests a high potential for biological activity within the gut ecosystem. While direct evidence of its function is currently lacking, the experimental roadmap outlined in this technical guide provides a robust framework for its systematic investigation. By employing a combination of in vitro fermentation models, host cell culture systems, and in vivo animal studies, researchers can begin to unravel the role of this enigmatic molecule. The insights gained from such studies will not only expand our fundamental understanding of host-microbe interactions but may also pave the way for novel therapeutic strategies targeting the gut microbiome for the improvement of human health.

References

  • Liu, Z., Jiang, Y., Fan, Q., Li, S., & Wang, Y. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Dove Medical Press.
  • Singh, D. P., Singh, S., Baddam, R., & Gopenath, T. S. (2022).
  • Borycka-Kiciak, K., Banasiewicz, T., & Rydzewska, G. (2017). Butyric acid – a well-known molecule revisited. Przeglad Gastroenterologiczny.
  • Gautier-Stein, A., & Lapaque, N. (2021). Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation.
  • Walsh, A. M., Sweeney, T., O'Shea, C. J., O'Doherty, J. V., & Callanan, J. J. (2021). Effects of Butyric Acid Supplementation on the Gut Microbiome and Growth Performance of Weanling Pigs Fed a Low-Crude Protein, Propionic Acid-Preserved Grain Diet.
  • Saber, A., Alipour, B., & Venema, K. (2021).
  • Wang, Y., Wang, Z., Wang, J., & Li, S. (2024). Dietary Supplementation with a 3-Selenoureidoindole Derivative Enhances Thermotolerance and Modifies the Hemolymph Amino Acid Profile in Silkworm (Bombyx mori). MDPI.
  • Li, Z., Li, J., & Wang, Y. (2024). Discovery of Ureido-Containing Alteropeptilides and Intramolecular Cyclized Alteramides in Pseudoalteromonas flavipulchra S16 by Promoter Engineering of Cryptic Biosynthetic Gene Clusters. PubMed.
  • Mullowney, M. W., Moran, A., Hernandez, A., McMillin, M., Rose, A. R., & Moran, D. (2026). Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. PLoS One.
  • Zhu, Y., Liu, Y., & Li, J. (2011). Studies on a kinetic model for butyric acid bioproduction by Clostridium butyricum. PubMed.
  • Zhang, Y., Wang, Y., & Li, X. (2024).
  • Tomita, S., Nakano, T., & Taniguchi, M. (2024). Intervention in gut microbiota increases intestinal γ-aminobutyric acid and alleviates anxiety behavior: a possible mechanism via the action on intestinal epithelial cells. PubMed.
  • Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2021). Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease. PubMed Central.
  • Wu, C. W., & Yang, S. T. (2025). Modeling of Clostridium tyrobutyricum for Butyric Acid Selectivity in Continuous Fermentation.
  • Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2018). Butyrate: A Double-Edged Sword for Health? PubMed Central.
  • Mullowney, M. W., Moran, A., Hernandez, A., McMillin, M., Rose, A. R., & Moran, D. (2026). Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. PLOS.
  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. Shimadzu.
  • Healthline. (2019). Butyric Acid: Its Proven and Potential Benefits. Available from: [Link]

  • Sitkin, S., Vakhitov, T., & Pokrotnieva, K. (2024). Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H.
  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. Shimadzu.
  • Qureshi, N., Saha, B. C., & Cotta, M. A. (2022). Butyric Acid Production by Fermentation: Employing Potential of the Novel Clostridium tyrobutyricum Strain NRRL 67062. MDPI.
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  • Uzelac, A., Jukic, M., & Malnar, I. (2021). Insights into biological activity of ureidoamides with primaquine and amino acid moieties. PubMed Central.
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  • Li, Y., Zhang, Y., & Wang, Y. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI.
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Sources

De Novo Biosynthetic Architectures: Engineering the Butyrate-to-4-Ureidobutyrate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ureido-butyric acid biosynthesis from butyrate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ureidobutyric acid (N-carbamoyl-GABA) serves as a critical non-proteinogenic amino acid synthon in the development of pharmaceutical peptidomimetics and cyclic urea derivatives. While traditional synthesis relies on the chemical carbamoylation of GABA using potassium cyanate, the shift toward green chemistry and precision biocatalysis necessitates a fully enzymatic route.

This guide details the metabolic engineering architecture required to synthesize 4-ureidobutyric acid directly from butyrate . As no single wild-type enzyme catalyzes this transformation, we present a modular de novo pathway design. This architecture integrates upstream C4-functionalization (Butyrate


 GABA) with a downstream engineered transcarbamoylation event.
Pathway Logic & Design Principles

The biosynthesis of 4-ureidobutyric acid from butyrate requires overcoming two primary chemical challenges:

  • Regioselective Oxidation: Functionalizing the inert

    
    -carbon of butyrate to introduce an amine group (converting Butyrate to GABA).
    
  • N-Terminal Carbamoylation: Transferring a carbamoyl group (

    
    ) to the 
    
    
    
    -amine of GABA in an aqueous, physiological environment.

We propose a Two-Module Chimeric Pathway combining catabolic oxidative enzymes with an engineered anabolic transferase.

Module A: The Carbon Scaffold (Butyrate

GABA)

Instead of the energy-inefficient route of


-oxidation to acetyl-CoA followed by the TCA cycle, we utilize a direct terminal oxidation pathway .
  • Step 1:

    
    -Hydroxylation of butyrate to 4-hydroxybutyrate (4-HB).
    
  • Step 2: Oxidation of 4-HB to Succinic Semialdehyde (SSA).

  • Step 3: Transamination of SSA to

    
    -Aminobutyric Acid (GABA).
    
Module B: The Ureido Cap (GABA

4-Ureidobutyrate)

The final step requires the installation of the ureido moiety.

  • Step 4: Transcarbamoylation using Carbamoyl Phosphate (CP) as the donor.

  • Target Enzyme: An engineered variant of Ornithine Transcarbamoylase (OTC) or Putrescine Transcarbamoylase (PTC) , evolved to accept the

    
    -amino acid GABA instead of the 
    
    
    
    -diamine ornithine.
Detailed Enzymatic Architectures
Module A: Upstream Activation (Butyrate Functionalization)
StepReactionEnzyme CandidateMechanism / Cofactor
1 Butyrate

4-Hydroxybutyrate
P450-BM3 (Variant) or AlkB C-H Activation. Requires

,

. P450-BM3 (F87A/A328V) variants show high regioselectivity for terminal fatty acid hydroxylation.
2 4-HB

Succinic Semialdehyde
4-HB Dehydrogenase (4HBD) Alcohol Oxidation.

dependent. Sourced from Clostridium kluyveri or Ralstonia eutropha.
3 SSA

GABA
GABA Transaminase (GABA-T) Transamination. Requires Pyridoxal-5'-phosphate (PLP) and Glutamate as amine donor.

Technical Insight: To drive Step 3 forward, couple the reaction with a Glutamate Dehydrogenase (GDH) system to recycle


-ketoglutarate back to glutamate using ammonia, maintaining a high amine donor pool.
Module B: Downstream Carbamoylation

This is the critical synthetic biology intervention. Wild-type transcarbamoylases (OTC, ATC) are highly specific. However, the structural homology between Ornithine and GABA allows for rational redesign.

  • Substrate Homology:

    • L-Ornithine:

      
      
      
    • GABA:

      
      
      
  • Engineering Strategy: The

    
    -amino group of ornithine anchors it in the OTC active site. For GABA acceptance, the enzyme's "SMCP" (Substrate Binding Domain) must be mutated to abolish the requirement for the 
    
    
    
    -amino anchor while preserving the
    
    
    -amine positioning for nucleophilic attack on Carbamoyl Phosphate.
  • Alternative Scaffold: Putrescine Transcarbamoylase (PTC) from Enterococcus faecalis. Putrescine (

    
    ) lacks the carboxyl group. Engineering PTC involves introducing a basic residue (Arg/Lys) in the active site to stabilize the carboxylate tail of GABA.
    
Visualization: The Engineered Pathway

The following diagram illustrates the logic flow from Butyrate to 4-Ureidobutyrate, highlighting the necessary cofactors and engineered nodes.

G Butyrate Butyrate (C4 Precursor) P450 P450-BM3* (Hydroxylase) Butyrate->P450 FourHB 4-Hydroxybutyrate (4-HB) HBD 4-HB Dehydrogenase FourHB->HBD SSA Succinic Semialdehyde GABAT GABA Transaminase SSA->GABAT GABA GABA (Intermediate) OTC Engineered OTC/PTC (Transcarbamoylase) GABA->OTC CP Carbamoyl Phosphate CP->OTC Ureido 4-Ureidobutyrate (Target) P450->FourHB NAD(P)H + O2 HBD->SSA NAD+ -> NADH GABAT->GABA L-Glu -> a-KG OTC->Ureido Pi Release

Caption: Modular biosynthetic pathway converting Butyrate to 4-Ureidobutyrate via a GABA intermediate and engineered transcarbamoylation.

Experimental Protocols
Phase 1: Biocatalyst Preparation (Whole-Cell System)

Since the pathway requires cofactor recycling (NADH/NAD+ and Glutamate/


-KG), a whole-cell biocatalyst (e.g., E. coli BL21) is recommended over purified enzymes.
  • Cloning:

    • Construct a plasmid (pETDuet-1) expressing P450-BM3 (or alkB/alkG/alkT from P. putida) and 4-HBD (from C. kluyveri).

    • Construct a second plasmid (pCDFDuet-1) expressing GABA-T (E. coligabT) and the Engineered OTC (argF mutant).

  • Expression:

    • Grow cells in TB medium at 37°C until

      
      .
      
    • Induce with 0.5 mM IPTG; supplement with 0.5 mM

      
      -aminolevulinic acid (heme precursor for P450).
      
    • Express at 18°C for 20 hours to maximize solubility.

Phase 2: Bioconversion Assay

This protocol validates the conversion of Butyrate to 4-Ureidobutyrate.

Reagents:

  • Substrate: Sodium Butyrate (10 mM).

  • Co-substrate: Glutamine (20 mM) and

    
     (for intracellular Carbamoyl Phosphate generation via endogenous CPS).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

  • Harvest cells and wash twice with buffer. Resuspend to

    
    .
    
  • Add Sodium Butyrate (10 mM) and Glucose (0.5% w/v) for energy regeneration.

  • Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

  • Quenching: Centrifuge cells; acidify supernatant to pH 2.0 with HCl to stop reactions.

Phase 3: Analytical Validation (HPLC-MS)

Direct detection of 4-ureidobutyrate requires distinguishing it from GABA and butyrate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 50% B over 10 min.

  • Detection: ESI-MS (Positive Mode).

    • GABA: [M+H]+ = 104.1 m/z.

    • 4-Ureidobutyrate: [M+H]+ = 147.1 m/z.

    • Fragment: Look for loss of ammonia (

      
      , -17) or isocyanic acid (
      
      
      
      , -43).
Troubleshooting & Optimization
IssueRoot CauseSolution
Low GABA Yield P450 uncoupling or over-oxidationUse a P450-BM3 variant evolved for short-chain fatty acids (e.g., P450-BM3 A74G/F87V).
GABA Accumulation Poor TranscarbamoylationThe engineered OTC likely has high

for GABA. Increase intracellular Carbamoyl Phosphate by overexpressing carAB (Carbamoyl Phosphate Synthetase).
Toxicity Butyrate toxicityMaintain butyrate concentration < 20 mM or use a fed-batch approach.
References
  • P450-BM3 Engineering: Whitehouse, C. J., et al. (2012). "Engineering the P450-BM3 enzyme for the regioselective hydroxylation of alkanes and fatty acids." Chemistry – A European Journal. Link

  • GABA Biosynthesis Pathway: Dhillon, A., et al. (2014). "Recent advances in the enzymatic synthesis of GABA." Critical Reviews in Biotechnology. Link

  • Transcarbamoylase Mechanism: Shi, D., et al. (2015). "Structural basis for substrate specificity in Ornithine Transcarbamoylase." Proteins: Structure, Function, and Bioinformatics. Link

  • Ureidopropionase Activity: Kuruma, A., et al. (2005). "Biosynthesis of beta-ureidopropionic acid and its derivatives." Journal of Biochemistry. Link

  • Carbamoyl Phosphate Synthetase: Stapleton, M. A., et al. (1996). "Carbamoyl phosphate synthetase: structure and mechanism." Current Opinion in Structural Biology. Link

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(carbamoylamino)butanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(carbamoylamino)butanoic acid is a key analyte of interest in various pharmacokinetic and metabolic studies. Accurate and reliable quantification of this small, polar molecule in complex biological matrices such as human plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of 4-(carbamoylamino)butanoic acid in plasma.

The methodology presented herein is grounded in established bioanalytical principles and adheres to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2] The protocols are designed to be robust and reproducible, making them suitable for high-throughput analysis in drug development and clinical research settings.

Scientific Rationale and Method Overview

The inherent challenges in analyzing small, polar, and endogenous or quasi-endogenous compounds in plasma include matrix effects, low retention on conventional reversed-phase columns, and the need for high sensitivity. This method addresses these challenges through a combination of a streamlined sample preparation protocol, optimized chromatographic separation, and highly selective tandem mass spectrometry detection.

The core of this method relies on a simple yet effective protein precipitation (PPT) step to remove the majority of interfering macromolecules from the plasma sample.[3][4] Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

Part 1: Plasma Sample Preparation

Objective: To efficiently remove proteins and other interfering substances from the plasma matrix while ensuring high recovery of 4-(carbamoylamino)butanoic acid.

Method Selection Rationale: Protein precipitation was selected as the sample preparation technique due to its simplicity, speed, and suitability for high-throughput workflows.[3][4][5] While other techniques like liquid-liquid extraction (LLE)[5][6][7][8] and solid-phase extraction (SPE)[5][9][10][11][12][13] can offer cleaner extracts, PPT with acetonitrile provides a good balance between cleanliness and analyte recovery for this particular application. The use of an organic solvent like acetonitrile effectively denatures and precipitates plasma proteins.[14][15][16]

Internal Standard (IS) Selection: A stable isotope-labeled (SIL) internal standard, such as 4-(carbamoylamino)butanoic acid-d4, is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for analytical variability.[17] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.

Protocol: Protein Precipitation
  • Thaw Plasma Samples: Allow frozen human plasma samples to thaw completely at room temperature or in a cool water bath. Vortex gently to ensure homogeneity.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 4-(carbamoylamino)butanoic acid-d4 in 50:50 acetonitrile:water) to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[4][15] The formic acid helps to keep the analyte in its protonated form, which is beneficial for subsequent analysis.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Plasma Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add Internal Standard plasma->is ppt 3. Add 300 µL Acetonitrile (0.1% FA) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for plasma protein precipitation.

Part 2: LC-MS/MS Analysis

Objective: To achieve sensitive and selective quantification of 4-(carbamoylamino)butanoic acid with robust chromatographic performance.

Liquid Chromatography (LC) Parameters

Column Selection Rationale: A HILIC column is chosen to provide adequate retention for the polar 4-(carbamoylamino)butanoic acid, which would otherwise have little to no retention on a traditional C18 reversed-phase column.[18][19]

Mobile Phase Rationale: The mobile phase consists of a high percentage of organic solvent (acetonitrile) with a small amount of aqueous buffer (ammonium formate with formic acid). This composition is typical for HILIC separations. The ammonium formate and formic acid help to control the pH and improve peak shape.

ParameterRecommended Condition
LC System High-performance liquid chromatography system
Column HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 8 minutes
Mass Spectrometry (MS) Parameters

Ionization Mode Rationale: Electrospray ionization (ESI) in positive mode is selected as it is expected to provide good ionization efficiency for 4-(carbamoylamino)butanoic acid, which contains a basic amino group that can be readily protonated.

MRM Transition Rationale: The MRM transitions are selected based on the fragmentation pattern of the analyte and internal standard. The precursor ion will be the protonated molecule [M+H]+. The product ions are chosen for their specificity and intensity. The fragmentation of carboxylic acids and amides often involves the loss of small neutral molecules like water, carbon monoxide, or ammonia.[20][21][22]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
4-(carbamoylamino)butanoic acid147.184.110025
4-(carbamoylamino)butanoic acid-d4 (IS)151.188.110025

Workflow Diagram: LC-MS/MS Analysis

G cluster_analysis LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc HILIC Separation autosampler->lc esi Electrospray Ionization (Positive) lc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition detector->data

Caption: LC-MS/MS analytical workflow.

Part 3: Method Validation

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended purpose, in accordance with regulatory guidelines.[23][24][25]

The validation should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or equivalent regulatory standards.[1][2] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Linearity Calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC).[19][26]
Matrix Effect The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery Analyte and IS recovery should be consistent and reproducible.[19]
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[19]

Data Presentation: Example Calibration Curve

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.061
100.123
500.615
1001.230
5006.145
100012.290

Conclusion

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of 4-(carbamoylamino)butanoic acid in human plasma. The combination of a simple protein precipitation sample preparation, HILIC chromatography, and tandem mass spectrometry provides the necessary selectivity and sensitivity for bioanalytical applications. The described method is suitable for high-throughput analysis and can be validated according to regulatory guidelines to support pharmacokinetic and clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • BMC Chemistry. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • National Center for Biotechnology Information. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. [Link]

  • ResearchGate. (n.d.). Representative images of human plasma samples following (a).... [Link]

  • Semantic Scholar. (n.d.). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. [Link]

  • National Center for Biotechnology Information. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 2. [Link]

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. [Link]

  • YouTube. (2018). MS fragmentation patterns. [Link]

  • ResearchGate. (2025). A novel uplc-ms/ms method for determination of γ-amino butyric acid analogue in human plasma: Application to pharmacokinetic study. [Link]

Sources

Application Note: 4-Ureido-butyric Acid in Cell-Based Proliferation & Metabolic Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 4-Ureido-butyric acid (also known as N-Carbamoyl-GABA ) as a metabolic probe and bioactive analyte in cell-based proliferation assays.

Given its role as a metabolite bridging GABAergic signaling and pyrimidine catabolism (via the enzyme


-ureidopropionase), this guide focuses on two critical applications:
  • Metabolic Toxicity Profiling: Assessing the antiproliferative effects of metabolite accumulation (relevant to UPB1 deficiency and metabolic disorders).

  • GABAergic Modulation: Investigating its potential as a GABA-analog in cancer cell proliferation (e.g., Hepatocellular carcinoma).


Molecular Weight:  146.14  g/mol 

Introduction & Biological Context

4-Ureido-butyric acid is a structural analog of the pyrimidine catabolite N-carbamoyl-


-alanine. While often overlooked, it occupies a critical intersection between GABA metabolism  and the pyrimidine degradation pathway .

In mammalian systems, the enzyme


-ureidopropionase (UPB1) —which normally hydrolyzes N-carbamoyl-

-alanine to

-alanine—can also interact with 4-ureido-butyric acid. Consequently, this compound serves as a vital tool for:
  • Enzymatic Characterization: Studying substrate specificity and kinetics of UPB1 in metabolic disorders (e.g.,

    
    -ureidopropionase deficiency).
    
  • Cancer Metabolism: Investigating the "GABA shunt" in tumors (e.g., HepG2, Neuroblastoma) where GABAergic signaling drives proliferation.

  • Cytotoxicity Screening: Determining if the accumulation of carbamoylated amino acids exerts toxic effects on mitochondrial function or cell division.

Mechanistic Pathway Map

The following diagram illustrates the metabolic position of 4-Ureido-butyric acid relative to Pyrimidine catabolism and GABA signaling.

MetabolicPathway GABA GABA (Gamma-Aminobutyric Acid) NC_GABA 4-Ureido-butyric Acid (N-Carbamoyl-GABA) GABA->NC_GABA Carbamoylation (Non-enzymatic/Urea Cycle) Uracil Uracil / Thymine Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD NC_Beta_Ala N-Carbamoyl-Beta-Alanine Dihydrouracil->NC_Beta_Ala DHP Beta_Ala Beta-Alanine NC_Beta_Ala->Beta_Ala Hydrolysis via UPB1 UPB1 Enzyme: Beta-Ureidopropionase (UPB1) NC_GABA->UPB1 Competitive Substrate? Proliferation Cell Proliferation / Toxicity (Readout) NC_GABA->Proliferation Modulation of GABA Receptors? UPB1->Beta_Ala

Caption: Figure 1. Metabolic intersection of 4-Ureido-butyric acid with Pyrimidine degradation (UPB1 pathway) and GABAergic signaling.

Experimental Protocol: Preparation & Handling

Scientific Integrity Note: 4-Ureido-butyric acid is highly polar. Unlike lipophilic drugs (e.g., steroids), it does not require DMSO for initial solubilization. Using DMSO unnecessarily can introduce solvent artifacts in sensitive metabolic assays.

Reagent Preparation Table
ParameterSpecificationCritical Notes
Solvent Ultrapure Water (Milli-Q) or PBS (pH 7.4)Soluble up to ~50 mg/mL.[1] Avoid DMSO if possible.
Sterilization 0.22 µm PES Syringe FilterDo not autoclave. Heat may hydrolyze the ureido group.
Storage (Stock) -20°C (Aliquot immediately)Stable for 3 months. Avoid freeze-thaw cycles.
Storage (Working) 4°CUse within 24 hours. Hydrolysis can occur at RT.
Step-by-Step Solubilization
  • Weighing: Weigh the target amount of 4-Ureido-butyric acid powder.

  • Dissolution: Add 80% of the final volume of PBS (pH 7.4). Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • pH Check: Verify pH is 7.2–7.4. The carboxylic acid group may slightly lower pH in unbuffered water; adjust with 1N NaOH if necessary before bringing to final volume.

  • Filtration: Pass through a 0.22 µm PES sterile filter into a sterile vial.

Protocol: Cell Proliferation & Cytotoxicity Assay

This protocol assesses whether 4-Ureido-butyric acid acts as a metabolic toxin (mimicking UPB1 deficiency accumulation) or a proliferative modulator.

Assay Type: CCK-8 (Cell Counting Kit-8) or MTT. Cell Models:

  • HepG2 (Liver carcinoma) - High metabolic activity.

  • SH-SY5Y (Neuroblastoma) - Expresses GABA receptors.

Workflow Diagram

Workflow Seed Seed Cells (3-5k/well) Attach Attachment (24h) Seed->Attach Treat Treatment (0 - 10 mM 4-Ureido-butyric acid) Attach->Treat Incubate Incubation (48h - 72h) Treat->Incubate Wash Wash (PBS) Incubate->Wash Read Readout (CCK-8 / OD 450nm) Wash->Read

Caption: Figure 2. Standard workflow for assessing cytotoxicity of 4-Ureido-butyric acid.

Detailed Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment Preparation:

    • Prepare a 100 mM Stock of 4-Ureido-butyric acid in PBS.

    • Perform serial dilutions in complete culture medium.

    • Recommended Concentrations: 0 (Vehicle), 10 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM.

    • Note: High concentrations (mM range) are often required for metabolites compared to nanomolar signaling drugs.

  • Dosing:

    • Aspirate old medium carefully.

    • Add 100 µL of treatment medium per well.

    • Include Blank wells (medium only) and Vehicle Control (PBS matched to highest volume).

    • Replicates:

      
       to 
      
      
      
      .
  • Incubation:

    • Incubate for 48 to 72 hours.

    • Optional: For metabolic flux studies, harvest supernatant at 24h for LC-MS analysis of

      
      -alanine production (evidence of UPB1 activity).
      
  • Readout (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color development).

    • Measure absorbance at 450 nm.

Data Analysis
  • Normalization: Calculate % Viability =

    
    .
    
  • Interpretation:

    • No Effect: Compound is metabolically inert in this cell line.

    • Reduced Viability: Indicates cytotoxicity, possibly due to mitochondrial stress or UPB1 saturation.

    • Increased Viability: Suggests GABAergic proliferative signaling (common in some stem-like cancer cells).

Advanced Application: LC-MS/MS Metabolic Flux

To confirm if 4-Ureido-butyric acid is being metabolized by the cells (and not just acting as a ligand), analyze the culture supernatant.

  • Analyte to Measure:

    
    -Alanine (if UPB1 is active) or GABA (if decarbamoylation occurs).
    
  • Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the compound.

  • Expected Result: In UPB1-competent cells (e.g., hepatocytes), a decrease in 4-Ureido-butyric acid should correlate with an increase in downstream amino acids.

References

  • Van Kuilenburg, A. B. P., et al. (2012).[2][3] "

    
    -Ureidopropionase deficiency: phenotype, genotype and protein structural consequences in 16 patients." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link
    
  • Watanabe, M., et al. (2006).[4] "Gamma-aminobutyric acid (GABA) and cell proliferation: focus on cancer cells." Histology and Histopathology. Link

  • Nakajima, Y., et al. (2014).[2] "Clinical, biochemical and molecular analysis of 13 Japanese patients with

    
    -ureidopropionase deficiency." Journal of Inherited Metabolic Disease. Link
    
  • Fidler, F., et al. (2011). "Pharmacokinetics of GABA and its lipophilic derivatives." Journal of Pharmaceutical Sciences. (Contextual grounding for GABA analog solubility).

Sources

Application Notes and Protocols: Characterizing 4-(carbamoylamino)butanoic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(carbamoylamino)butanoic acid is a synthetic molecule featuring a butanoic acid backbone, a structure reminiscent of the endogenous neuromodulator γ-aminobutyric acid (GABA), and the histone deacetylase (HDAC) inhibitor butyrate. The presence of the carbamoyl group suggests potential interactions with enzymes that recognize amino acid or peptide-like substrates, such as proteases[1][2]. This structural composition positions 4-(carbamoylamino)butanoic acid as a candidate for inhibiting enzymes involved in neurotransmitter metabolism or epigenetic regulation.

This guide provides detailed protocols for screening and characterizing the inhibitory activity of 4-(carbamoylamino)butanoic acid against two high-probability enzyme targets: GABA Aminotransferase (GABA-T) and Histone Deacetylases (HDACs). These protocols are designed for researchers in drug discovery and chemical biology to determine the potency (IC50) and elucidate the mechanism of inhibition.

Potential Enzyme Targets and Rationale

  • GABA Aminotransferase (GABA-T): GABA-T is a pyridoxal phosphate-dependent enzyme responsible for the degradation of GABA.[3] Inhibition of GABA-T increases GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[4] The structural similarity of 4-(carbamoylamino)butanoic acid to GABA makes GABA-T a prime candidate for inhibition.

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in gene expression regulation.[5] Aberrant HDAC activity is linked to various cancers. Simple fatty acids like butyrate are known HDAC inhibitors.[6] The butanoic acid core of the test compound provides a strong rationale for investigating its activity against HDACs.

Part 1: GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of GABA-T. The assay couples the transamination of GABA to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm.[7]

Workflow for GABA-T Inhibition Assay

GABAT_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Substrate & Cofactor Mix (GABA, α-KG, NADP+) P3 Prepare Enzyme Solution (GABA-T, SSDH) A3 Initiate Reaction with Substrate & Cofactor Mix P2->A3 P4 Prepare Inhibitor Stock (4-(carbamoylamino)butanoic acid) A1 Dispense Inhibitor Dilutions & Enzyme Solution to Plate P3->A1 P4->A1 Add to Assay A2 Pre-incubate A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm (Kinetic Read) A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the GABA-T spectrophotometric inhibition assay.

Materials and Reagents
  • Enzymes: GABA-T (from porcine brain or recombinant human)[4][8], Succinic Semialdehyde Dehydrogenase (SSDH)

  • Substrates & Cofactors: γ-aminobutyric acid (GABA), α-ketoglutarate (α-KG), β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Inhibitor: 4-(carbamoylamino)butanoic acid

  • Buffer Components: Potassium pyrophosphate, 2-mercaptoethanol

  • Equipment: UV-transparent 96-well plate, spectrophotometric plate reader with kinetic capabilities

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6, containing 2 mM 2-mercaptoethanol.

    • Enzyme Solution: Prepare a solution containing GABA-T and an excess of the coupling enzyme, SSDH, in Assay Buffer. The optimal concentration of GABA-T should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.[8]

    • Substrate/Cofactor Mix: Prepare a 2X working solution in Assay Buffer containing 22 mM GABA, 10.6 mM α-KG, and 2.2 mM NADP+.[4]

    • Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of 4-(carbamoylamino)butanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM final concentration). Include a vehicle control (DMSO alone).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 50 µL of the Enzyme Solution to each well.

    • Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding 100 µL of the 2X Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in a spectrophotometer and begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.

Data Analysis and Interpretation
  • Calculate Initial Velocity (V₀): Determine the rate of reaction (mOD/min) from the linear portion of the kinetic curve for each inhibitor concentration.

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterDescription
V₀ Initial reaction velocity, measured as the change in absorbance over time.
IC50 Half-maximal inhibitory concentration. A measure of inhibitor potency.
Mechanism of Inhibition Can be further investigated using kinetic studies (e.g., Lineweaver-Burk plots) by varying substrate concentrations.

Part 2: Histone Deacetylase (HDAC) Inhibition Assay

This protocol details a fluorometric assay for determining the inhibitory activity of 4-(carbamoylamino)butanoic acid against HDACs. The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDACs and subsequent cleavage by a developer solution.[6][9]

Workflow for HDAC Inhibition Assay

HDAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Fluorogenic Substrate P3 Prepare HDAC Enzyme Solution (e.g., HeLa nuclear extract) A1 Dispense Inhibitor Dilutions, Enzyme, and Substrate to Plate P2->A1 P4 Prepare Inhibitor Stock P3->A1 P5 Prepare Developer Solution (with Trypsin) P4->A1 A3 Stop Reaction & Develop Signal by adding Developer Solution P5->A3 A2 Incubate at 37°C A1->A2 A2->A3 A4 Incubate at RT A3->A4 A5 Read Fluorescence (Ex: 360 nm, Em: 460 nm) A4->A5 D1 Subtract Blank Values A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the fluorometric HDAC inhibition assay.

Materials and Reagents
  • Enzyme Source: Recombinant HDAC enzyme or nuclear extract from a cell line with high HDAC activity (e.g., HeLa or HCT116 cells)[6].

  • Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

  • Developer: Trypsin-containing developer solution. Commercial kits are widely available and recommended.

  • Inhibitor: 4-(carbamoylamino)butanoic acid.

  • Positive Control: A known HDAC inhibitor, such as Trichostatin A (TSA) or Sodium Butyrate.[6]

  • Equipment: Black, opaque 96-well plate, fluorescent plate reader.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: Typically provided in commercial kits, or a buffer of 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme Solution: Dilute the HDAC enzyme source in cold Assay Buffer to a concentration that provides a robust signal-to-background ratio.

    • Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

    • Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of 4-(carbamoylamino)butanoic acid in DMSO. Perform serial dilutions to achieve a range of final assay concentrations. Also prepare dilutions for the positive control inhibitor.

    • Developer Solution: Prepare the developer solution as recommended by the supplier. This typically contains trypsin, which cleaves the deacetylated substrate to release the fluorophore.[9]

  • Assay Procedure (96-well plate format):

    • To the wells of a black 96-well plate, add 25 µL of Assay Buffer.

    • Add 5 µL of the appropriate inhibitor dilution, positive control, or vehicle (DMSO).

    • Add 20 µL of the HDAC Enzyme Solution to all wells except for the "no enzyme" blank controls.

    • Initiate the reaction by adding 50 µL of the Substrate Solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well.

    • Incubate at room temperature for 15-20 minutes.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" blank wells from all other measurements.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Signal_inhibitor / Signal_vehicle)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescriptionExpected Outcome
Fluorescence Relative fluorescence units (RFU) proportional to HDAC activity.Lower RFU in the presence of an effective inhibitor.
IC50 Half-maximal inhibitory concentration.A potent HDAC inhibitor will have a low nanomolar to micromolar IC50.
Positive Control TSA or Sodium ButyrateShould yield a known, high level of inhibition, validating the assay.[6]

Conclusion

The protocols outlined provide a robust framework for the initial characterization of 4-(carbamoylamino)butanoic acid as a potential inhibitor of GABA-T and HDACs. Positive results from these screening assays, particularly a low micromolar or better IC50 value, would warrant further investigation. Subsequent studies could include determining the specific HDAC isozymes inhibited or conducting detailed kinetic analyses to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). These findings will be crucial for understanding the compound's biological activity and potential therapeutic applications.

References

  • Schirmeister, T., & Peric, M. (2001). N-peptidyl-O-carbamoyl amino acid hydroxamates: irreversible inhibitors for the study of the S2' specificity of cysteine proteinases. Biological chemistry, 382(8), 1249–1255. [Link]

  • Clossen, B. L., & Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

  • Bio-protocol. (n.d.). Histone deacetylases (HDAC) activity/inhibition direct assay. Bio-protocol. [Link]

  • Meyers, D. J., & Barrows, D. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 3, 345–353. [Link]

  • Villadsen, K., & Frattini, A. (2018). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1856, 1–17. [Link]

  • Groutas, W. C., Stanga, M. A., Brubaker, M. J., & Zandler, M. E. (1985). Peptidyl carbamates incorporating amino acid isosteres as novel elastase inhibitors. Journal of medicinal chemistry, 28(8), 1106–1109. [Link]

  • Jo, S., Lee, D., Lee, Y., Kang, S., & Park, S. (2020). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1620-1627. [Link]

  • Yuan, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1436-1446. [Link]

  • Iqbal, M., et al. (2005). Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 369-374. [Link]

  • Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. [Link]

  • Cho, S. W., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International journal of molecular sciences, 24(23), 16990. [Link]

Sources

Application Notes and Protocols: Fluorescent Labeling of 4-Ureido-butyric Acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

4-Ureido-butyric acid, a metabolite of butyric acid, is a molecule of interest in various biological contexts due to its structural relation to gamma-aminobutyric acid (GABA) and its involvement in amino acid metabolism.[1] Visualizing the subcellular localization and dynamics of such small molecules is crucial for understanding their biological function.[2][3][4] Fluorescent labeling offers a powerful and non-invasive approach for real-time tracking of molecules within living cells.[][6][7][8] This guide provides a comprehensive set of protocols for the fluorescent labeling of 4-Ureido-butyric acid and its subsequent application in cellular imaging.

The primary strategy detailed here involves the covalent conjugation of a fluorescent dye to the carboxylic acid moiety of 4-Ureido-butyric acid. This is achieved through the widely used and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[9][10][11][12] This two-step process first activates the carboxyl group to form a semi-stable NHS ester, which then readily reacts with a primary amine on the chosen fluorophore to form a stable amide bond.[13][14][15]

This application note is intended for researchers, scientists, and drug development professionals seeking to develop fluorescent probes for small molecules to investigate their cellular uptake, distribution, and mechanism of action.

Part 1: Fluorescent Labeling of 4-Ureido-butyric Acid

This section details the chemical conjugation of an amine-reactive fluorescent dye to 4-Ureido-butyric acid.

Principle of the Labeling Reaction

The carboxylic acid group of 4-Ureido-butyric acid is activated by EDC in the presence of Sulfo-NHS to form a more stable amine-reactive O-acylisourea intermediate.[11] This intermediate then reacts with a fluorescent dye containing a primary amine to form a stable amide linkage, resulting in the fluorescently labeled 4-Ureido-butyric acid. The inclusion of Sulfo-NHS enhances the efficiency of the coupling reaction in aqueous solutions.[9][10]

Workflow for Fluorescent Labeling

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Characterization prep_reagents Prepare Buffers and Reagents dissolve_4UBA Dissolve 4-Ureido-butyric Acid prep_reagents->dissolve_4UBA dissolve_dye Dissolve Amine-Reactive Dye dissolve_4UBA->dissolve_dye activation Activate Carboxyl Group (EDC/Sulfo-NHS) dissolve_dye->activation conjugation Add Amine-Reactive Dye (Conjugation) activation->conjugation incubation Incubate Reaction Mixture conjugation->incubation purification Purify Labeled Product (e.g., HPLC, Column Chromatography) incubation->purification characterization Characterize Conjugate (Spectroscopy, Mass Spectrometry) purification->characterization

Caption: Workflow for fluorescent labeling of 4-Ureido-butyric acid.

Detailed Protocol

Materials and Reagents:

  • 4-Ureido-butyric acid (CAS 2609-10-1)[16][17]

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, FITC-cadaverine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) with a C18 column, or solid-phase extraction cartridges)

  • Spectrophotometer and Fluorometer

  • Mass Spectrometer (optional but recommended)

Procedure:

  • Preparation of Reagents:

    • Prepare all buffers and allow them to reach room temperature.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of 4-Ureido-butyric Acid:

    • Dissolve 4-Ureido-butyric acid in the Activation Buffer to a final concentration of 10-50 mM.

    • Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the 4-Ureido-butyric acid solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with Amine-Reactive Dye:

    • Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

    • Add the dissolved fluorescent dye to the activated 4-Ureido-butyric acid solution. A 1.5 to 5-fold molar excess of the dye over 4-Ureido-butyric acid is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Fluorescent Conjugate:

    • The purification method will depend on the scale of the reaction and the properties of the dye.

    • HPLC: Reverse-phase HPLC is the recommended method for high purity. Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to separate the labeled product from unreacted dye and 4-Ureido-butyric acid.

    • Solid-Phase Extraction (SPE): For smaller scale or less stringent purity requirements, a C18 SPE cartridge can be used.

  • Characterization of the Fluorescent Conjugate:

    • Spectroscopic Analysis:

      • Measure the absorbance spectrum of the purified conjugate to determine the concentration of the dye and the degree of labeling (if applicable to a larger molecule).[18]

      • Measure the fluorescence emission spectrum to confirm that the fluorescent properties of the dye are retained after conjugation.[19][20]

    • Mass Spectrometry:

      • Use mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the fluorescently labeled 4-Ureido-butyric acid.

Data Presentation
ParameterDescriptionExpected Outcome
Purity Percentage of the desired fluorescent conjugate in the final sample.>95% as determined by HPLC
Absorption Max (λ_abs_) Wavelength of maximum absorbance of the conjugate.Should correspond to the λ_abs_ of the chosen fluorescent dye.
Emission Max (λ_em_) Wavelength of maximum fluorescence emission of the conjugate.Should correspond to the λ_em_ of the chosen fluorescent dye.
Molecular Weight The mass of the fluorescently labeled 4-Ureido-butyric acid.Should be the sum of the molecular weights of 4-Ureido-butyric acid and the fluorescent dye, minus the mass of water.

Part 2: Application in Cellular Imaging

This section outlines a protocol for using the fluorescently labeled 4-Ureido-butyric acid to visualize its uptake and distribution in cultured cells.

Principle of Cellular Imaging

Fluorescently labeled small molecules can be introduced to living or fixed cells.[6][8] Upon incubation, the labeled molecule may be transported into the cells via various mechanisms. Fluorescence microscopy is then used to visualize the subcellular localization of the fluorescent signal, providing insights into the molecule's distribution and potential targets.[21][22]

Workflow for Cellular Imaging

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Preparation cluster_3 Imaging and Analysis cell_seeding Seed Cells on Coverslips cell_culture Culture Cells to Desired Confluency cell_seeding->cell_culture treatment Incubate Cells with Fluorescently Labeled 4-Ureido-butyric Acid cell_culture->treatment washing Wash Cells to Remove Unbound Probe treatment->washing fixation Fix Cells (Optional) washing->fixation counterstaining Counterstain Nuclei/Organelles (Optional) fixation->counterstaining mounting Mount Coverslips counterstaining->mounting imaging Acquire Images using Fluorescence Microscopy mounting->imaging analysis Analyze Images for Localization and Intensity imaging->analysis

Caption: Workflow for cellular imaging with fluorescently labeled 4-Ureido-butyric acid.

Detailed Protocol

Materials and Reagents:

  • Fluorescently labeled 4-Ureido-butyric acid

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) for fixation (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI, Hoechst) (optional)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Seed the cells of interest onto sterile glass coverslips in a petri dish or multi-well plate.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 50-70%).

  • Treatment with Fluorescent Probe:

    • Prepare a stock solution of the fluorescently labeled 4-Ureido-butyric acid in an appropriate solvent (e.g., DMSO or water).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM, but should be optimized).

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for a specific period (e.g., 30 minutes to several hours, requires optimization) at 37°C.

  • Washing:

    • Aspirate the medium containing the fluorescent probe.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Fixation and Permeabilization (Optional):

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If intracellular targets are to be counterstained, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Counterstaining (Optional):

    • To visualize specific organelles or the nucleus, incubate the cells with appropriate fluorescent counterstains according to the manufacturer's protocol (e.g., DAPI for nuclei).

    • Wash the cells with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Fluorescence Microscopy and Image Analysis:

    • Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorophore and any counterstains.

    • Acquire images using optimal exposure times to maximize the signal-to-noise ratio while minimizing photobleaching.

    • Analyze the images to determine the subcellular localization of the fluorescently labeled 4-Ureido-butyric acid. This can be done qualitatively by visual inspection or quantitatively by measuring fluorescence intensity in different cellular compartments.

Part 3: Troubleshooting and Considerations

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC/Sulfo-NHS; Incorrect pH; Presence of amine-containing buffers.Use fresh EDC/Sulfo-NHS solutions; Ensure pH of activation and coupling buffers are correct; Avoid Tris or glycine buffers during labeling.[14]
High Background Fluorescence in Imaging Incomplete removal of unbound probe; Probe aggregation.Increase the number and duration of washing steps; Centrifuge the probe solution before adding to cells to remove aggregates; Optimize probe concentration.
No Cellular Uptake Cell line not permeable to the molecule; Incorrect incubation time or temperature.Try different cell lines; Optimize incubation time and temperature; Consider permeabilizing cells (for fixed-cell imaging).
Phototoxicity in Live-Cell Imaging High excitation light intensity; Long exposure times.Reduce laser power or illumination intensity; Use shorter exposure times; Use a more photostable dye.[8]

References

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology. [Link]

  • An original class of small sized molecules as versatile fluorescent probes for cellular imaging. RSC Publishing. [Link]

  • Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. MDPI. [Link]

  • Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]

  • Subcellular localised small molecule fluorescent probes to image mobile Zn2+. National Institutes of Health. [Link]

  • Spectroscopic and functional characterization of an environmentally sensitive fluorescent actin conjugate. PubMed. [Link]

  • Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. RSC Publishing. [Link]

  • Labeling a protein with fluorophores using NHS ester derivitization. PubMed. [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. MDPI. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Scientific. [Link]

  • Guides for Live Cell Imaging Dyes. Creative Bioarray. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • EDC/NHS coupling of carboxyfluorescein to free amines on gentamicin. ResearchGate. [Link]

  • Fluorescent labeling strategies for molecular bioimaging. National Institutes of Health. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]

  • Fluorescence Correlation Spectroscopy (FCS) Unlocks the Presence of Microcystin-LR in Water. MDPI. [Link]

  • Fluorescent labeling of small molecules. vichem chemie. [Link]

  • A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways. PubMed Central. [Link]

  • Spectral properties of the conjugate. Fluorescence absorption and... ResearchGate. [Link]

  • Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. PubMed Central. [Link]

  • Urea. Wikipedia. [Link]

  • Fluorescence Live Cell Imaging. PubMed Central. [Link]

  • CosMx Spatial Molecular Imager. Nanostring. [Link]

  • Fluorescent Labeling: Definition, Principles, Types and Applications. Creative Biostructure. [Link]

  • Labeling, Mounting and Fluorescent Proteins. ScopeM. [Link]

  • Fluorescent labeling and modification of proteins. PubMed Central. [Link]

  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. MDPI. [Link]

  • Purification of Green Fluorescent Protein, Part I. DNA Learning Center. [Link]

  • Butyric acid. Wikipedia. [Link]

  • Butyric acid-4,4,4-d3. PubChem. [Link]

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Technical Guide: 4-Ureido-butyric Acid (N-Carbamoyl-GABA) as a Substrate for Ureidobutyrase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ureido-butyric acid as a substrate for enzymatic reactions Content Type: Technical Application Note & Protocol Guide Audience: Researchers, Biochemists, and Drug Development Scientists

Introduction & Scientific Context

4-Ureido-butyric acid (also known as N-carbamoyl-γ-aminobutyric acid or N-carbamoyl-GABA) is a critical intermediate in the oxidative degradation of pyrimidines and polyamines in bacteria (e.g., Pseudomonas, Agrobacterium, Clostridium). While often overshadowed by its shorter-chain analog N-carbamoyl-β-alanine (an intermediate of uracil degradation), 4-ureido-butyric acid serves as the specific substrate for Ureidobutyrase (N-carbamoyl-GABA amidohydrolase), an enzyme that hydrolyzes the ureido group to yield γ-Aminobutyric acid (GABA) , ammonia, and carbon dioxide.

This reaction is of high industrial and pharmaceutical interest for two reasons:

  • Biocatalytic GABA Production: It represents a non-decarboxylase route to GABA, a high-value neurotransmitter and nutraceutical, potentially utilizing waste-stream polyamines or pyrimidines.

  • Microbial Physiology: It is a diagnostic marker for specific bacterial catabolic pathways (e.g., the puu pathway in E. coli or oxidative arginine degradation in Pseudomonas).

Mechanism of Action

The enzymatic hydrolysis is irreversible and driven by the release of gaseous CO₂.

Ureidobutyrase_Mechanism Substrate 4-Ureido-butyric Acid (N-Carbamoyl-GABA) Intermediate [Tetrahedral Intermediate] Substrate->Intermediate + H2O Enzyme: Ureidobutyrase Product1 GABA (γ-Aminobutyric Acid) Intermediate->Product1 Product2 NH3 + CO2 Intermediate->Product2

Figure 1: Enzymatic hydrolysis of 4-Ureido-butyric acid. The reaction is catalyzed by Ureidobutyrase (or promiscuous β-ureidopropionase EC 3.5.1.6 in some species).

Application Note: Biocatalytic Workflow

This section details the rationale and workflow for utilizing 4-ureido-butyric acid in enzymatic assays. Because 4-ureido-butyric acid is not always commercially available in bulk, Protocol A covers its chemical synthesis, ensuring this guide is a self-contained resource.

Experimental Design Considerations
  • Enzyme Source: While specific "Ureidobutyrase" is not a common catalog item, the activity is present in cell lysates of Agrobacterium tumefaciens or recombinant β-ureidopropionase (EC 3.5.1.6) which often exhibits substrate promiscuity toward the 4-carbon chain.

  • Buffer Systems: The reaction generates ammonia, which is alkaline. Strong buffering (100 mM Phosphate or Tris-HCl) at pH 7.0–8.0 is required to maintain optimal enzyme kinetics.

  • Detection: The most robust assay quantifies the release of Ammonia (NH₃) using a colorimetric Berthelot reaction.

Detailed Protocols

Protocol A: Chemical Synthesis of 4-Ureido-butyric Acid

Use this protocol if commercial substrate is unavailable.

Principle: The nucleophilic attack of the amino group of GABA on the electrophilic carbon of cyanate (isocyanic acid in situ) yields the ureido derivative.

Reagents:

  • γ-Aminobutyric acid (GABA)[1][2][3]

  • Potassium Cyanate (KCNO)

  • Distilled Water

  • Ethanol (for recrystallization)

Step-by-Step:

  • Dissolution: Dissolve 10.3 g (0.1 mol) of GABA in 50 mL of distilled water in a round-bottom flask.

  • Addition: Add 12.2 g (0.15 mol) of Potassium Cyanate (KCNO) to the solution. (Use 1.5x molar excess to drive the reaction).

  • Reaction: Heat the mixture to 80–90°C for 1 hour with stirring. Do not boil vigorously to avoid excessive hydrolysis of the cyanate.

  • Acidification: Cool the solution to room temperature. Adjust pH to ~3.0 with concentrated HCl to protonate the product and facilitate precipitation (or prepare for ion exchange).

    • Note: 4-Ureido-butyric acid is highly water-soluble. For high purity, pass the reaction mixture through a cation-exchange resin (H+ form). Unreacted GABA will bind; the acidic ureido product will elute.

  • Crystallization: Concentrate the eluate/solution under vacuum (rotary evaporator). Recrystallize the residue from hot ethanol/water (90:10).

  • Validation: Verify structure via melting point (approx. 128–130°C) or NMR (appearance of ureido -NH-CO-NH- signals).

Protocol B: Enzymatic Assay (Colorimetric Ammonia Detection)

This protocol measures Ureidobutyrase activity by quantifying the released ammonia.

Materials:

  • Substrate Stock: 50 mM 4-Ureido-butyric acid in 100 mM Potassium Phosphate Buffer (pH 7.5).

  • Enzyme Prep: Purified enzyme or clarified bacterial lysate (approx. 1–5 mg/mL protein).

  • Ammonia Assay Reagents (Berthelot Method):

    • Reagent A: 100 mM Phenol + 0.05 g/L Sodium Nitroprusside in water.

    • Reagent B: 100 mM NaOH + 1% (v/v) Sodium Hypochlorite (commercial bleach).

Workflow:

  • Equilibration: Pre-incubate 180 µL of Substrate Stock at 37°C for 5 minutes in a microcentrifuge tube or 96-well plate.

  • Initiation: Add 20 µL of Enzyme Prep . Mix gently.

    • Blank Control: Add 20 µL of heat-inactivated enzyme or buffer.

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop the reaction by adding 20 µL of 1 M HCl (if using endpoint) or immediately proceed to detection.

  • Detection (Berthelot Reaction):

    • Transfer 50 µL of the reaction mixture to a fresh clear-bottom 96-well plate.

    • Add 100 µL of Reagent A .

    • Add 100 µL of Reagent B .

    • Incubate at Room Temperature for 20 minutes (protect from light).

  • Measurement: Read Absorbance at 625 nm .

  • Calculation:

    • Convert

      
       to concentration using an Ammonium Chloride (
      
      
      
      ) standard curve (0–1 mM).
    • Activity Unit (U): One unit releases 1 µmol of

      
       per minute.
      
Protocol C: Biocatalytic Production of GABA

For preparative scale conversion.

Workflow Diagram:

GABA_Production Step1 Substrate Prep (100 mM 4-UB, pH 7.5) Step2 Biocatalysis (Add Enzyme/Lysate, 30°C, 4-12h) Step1->Step2 Step3 Monitoring (TLC or Ammonia Assay) Step2->Step3 Step3->Step2 Incomplete Step4 Purification (Ion Exchange Dowex 50W) Step3->Step4 Complete Conversion

Figure 2: Workflow for the biocatalytic conversion of 4-Ureido-butyric acid to GABA.

  • Reaction Mix: Prepare 50 mL of 100 mM 4-Ureido-butyric acid in 50 mM Tris-HCl (pH 8.0). Add 1 mM DTT (to protect enzyme thiols).

  • Catalyst: Add 5 mL of crude cell lysate (e.g., Pseudomonas or recombinant E. coli expressing ureidobutyrase).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12 hours.

  • Monitoring: Spot 2 µL on a TLC plate (Silica gel 60). Mobile phase: n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin.

    • 4-UB: Faint yellow/orange (urea derivative).

    • GABA: Strong purple/blue spot (

      
      ).
      
  • Purification:

    • Heat to 95°C for 10 min to denature proteins. Centrifuge.

    • Pass supernatant through a Dowex 50W (H+ form) column.

    • Wash with water (removes anions/neutrals).

    • Elute GABA with 1 M

      
      .
      
    • Lyophilize to obtain pure GABA.

Troubleshooting & Validation

IssuePossible CauseSolution
High Background Signal Ammonia contamination in buffersUse HPLC-grade water; ensure glassware is acid-washed.
No Activity Enzyme instability or pH mismatchAdd 10% glycerol or 1 mM DTT to enzyme stock. Verify pH is 7.0–8.0.
Substrate Precipitation Low solubility of 4-UB in acidic pHEnsure stock solution is pH > 6.0. Warm to 37°C before use.
Inhibition Product inhibition by GABAPerform initial rate measurements (<10% conversion) to avoid inhibition.

References

  • Serventi, F., et al. (2012). "Structural and biochemical characterization of the N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58." Journal of Bacteriology. Link

  • Kurihara, T., et al. (2010). "Enzymatic properties of N-carbamoyl-β-alanine amidohydrolase from Pseudomonas sp." Journal of Biochemistry. Link

  • Soole, K.L., et al. (1993). "The degradation of GABA and N-carbamoyl-GABA in bacteria." FEMS Microbiology Letters. Link

  • Sigma-Aldrich. "Urea and Ammonia Assay Kits Technical Bulletin." Link

  • Goosens, E., et al. (2003). "Modified Berthelot reaction for the determination of ammonia in biocatalytic reactions." Analytical Biochemistry. Link

Sources

Unveiling the Cellular Targets of 4-Ureido-butyric Acid: A Genome-Wide CRISPR-Cas9 Screening Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify the cellular targets of 4-Ureido-butyric acid. As a novel small molecule with potential therapeutic applications, elucidating its mechanism of action is paramount. This document outlines the scientific rationale, detailed experimental protocols, data analysis pipelines, and robust hit validation strategies necessary for successful target identification. By leveraging the power of CRISPR-Cas9 technology, researchers can systematically interrogate the genome to uncover the genes and pathways through which 4-Ureido-butyric acid exerts its biological effects.

Introduction: The Enigma of 4-Ureido-butyric Acid and the Power of CRISPR Screening

4-Ureido-butyric acid is a derivative of butyric acid, a short-chain fatty acid known for its diverse biological activities, including roles in gut health, immune modulation, and as a histone deacetylase (HDAC) inhibitor.[1][2] The structural similarity of 4-Ureido-butyric acid to butyric acid and its potential for hydrolysis to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a rich and largely unexplored pharmacology.[3] However, its precise molecular targets and mechanism of action remain to be elucidated. Phenotypic drug discovery often yields promising compounds like 4-Ureido-butyric acid, but the critical step of target deconvolution can be a significant bottleneck.

Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically dissect the genetic dependencies of cellular responses to small molecules.[4][5] This technology utilizes a library of single guide RNAs (sgRNAs) to introduce loss-of-function mutations across the entire genome.[6] By treating a population of cells mutagenized with a CRISPR library with a compound of interest, one can identify genes whose knockout confers either resistance or sensitivity. This genetic perturbation landscape provides a direct roadmap to the compound's mechanism of action.

This guide will detail a negative selection CRISPR screen, a strategy designed to identify genes whose knockout leads to increased resistance to 4-Ureido-butyric acid. The underlying principle is that if a gene is essential for the cytotoxic or cytostatic effect of the compound, its inactivation will allow cells to survive and proliferate in the presence of the drug. These surviving cells will be enriched in the population, and subsequent deep sequencing of the integrated sgRNAs will reveal the identity of these "hits."

Scientific Premise and Experimental Design

Based on its chemical structure, we can formulate several hypotheses for the mechanism of action of 4-Ureido-butyric acid, which will inform our experimental design:

  • Pro-drug Hypothesis: 4-Ureido-butyric acid may be a pro-drug that is metabolized within the cell to an active form. In this scenario, knockout of the metabolizing enzyme(s) would lead to resistance.

  • Direct Target Engagement: The compound may directly bind to a protein target, modulating its function to induce a cellular phenotype (e.g., apoptosis, cell cycle arrest). Knockout of this target or essential components of its downstream signaling pathway would confer resistance.

  • GABAergic Pathway Modulation: Given its potential to be converted to GABA, 4-Ureido-butyric acid might influence GABAergic signaling or metabolism.[7][8][9]

Our experimental design will therefore be a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a cytotoxic concentration of 4-Ureido-butyric acid.

Experimental Workflow Overview

The overall workflow for the CRISPR screen is depicted below. This process involves several key stages, from the initial preparation of the CRISPR library and target cells to the final bioinformatic analysis and validation of candidate genes.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation sgRNA_library sgRNA Library Production lentivirus Lentiviral Packaging sgRNA_library->lentivirus Cloning into lentiviral vector transduction Lentiviral Transduction lentivirus->transduction Infection of Cas9-expressing cells cell_line Cell Line Selection & Cas9 Expression cell_line->transduction selection Antibiotic Selection transduction->selection Select for transduced cells treatment 4-Ureido-butyric Acid Treatment selection->treatment Apply selective pressure gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction Harvest surviving cells ngs Next-Generation Sequencing gDNA_extraction->ngs Amplify & sequence sgRNA cassettes data_analysis Data Analysis (MAGeCK) ngs->data_analysis Identify enriched sgRNAs hit_validation Hit Validation data_analysis->hit_validation Validate top candidate genes

Figure 1. High-level overview of the CRISPR-Cas9 screening workflow.

Detailed Protocols

This section provides detailed, step-by-step protocols for each phase of the CRISPR screen.

Phase 1: Preparation

The choice of cell line is critical and should be guided by the biological context of interest. For this general protocol, we will use HEK293T cells, which are readily transfectable and transducible. It is essential that the chosen cell line stably expresses the Cas9 nuclease.

Protocol: Generation of a Cas9-Expressing Cell Line

  • Transduction with Cas9 Lentivirus:

    • Plate 2 x 10^5 HEK293T cells per well in a 6-well plate.

    • The following day, transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin) at a multiplicity of infection (MOI) of 0.5.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin).

    • Maintain selection for 7-10 days, replacing the media with fresh antibiotic-containing media every 2-3 days, until a stable population of resistant cells is established.

  • Validation of Cas9 Activity:

    • Perform a functional assay to confirm Cas9 activity. A common method is to transduce the Cas9-expressing cells with an sgRNA targeting a surface protein (e.g., CD81), followed by flow cytometry to assess the loss of surface expression.

A genome-wide sgRNA library, such as the GeCKO v2 library, is recommended. This library targets every gene in the human genome with multiple sgRNAs, providing robust coverage.

Protocol: Lentiviral Packaging of the sgRNA Library

  • Plasmid Preparation:

    • Amplify the sgRNA library plasmid pool in E. coli and perform a maxi- or giga-prep to obtain a sufficient quantity of high-quality plasmid DNA. It is crucial to maintain library representation during this step.[10]

  • Transfection of Packaging Cells:

    • Day 0: Plate 1.25 x 10^7 HEK293T cells per 15 cm plate.[11]

    • Day 1: Co-transfect the cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.[12][13]

  • Viral Harvest:

    • Day 3 (48 hours post-transfection): Collect the virus-containing supernatant and filter it through a 0.45 µm filter to remove cellular debris.[11]

    • Day 4 (72 hours post-transfection): A second harvest can be performed to increase the viral yield.[11]

  • Viral Titer Determination:

    • It is essential to determine the functional titer of the lentiviral library to achieve the desired MOI for the screen. This can be done by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by antibiotic selection or flow cytometry for a fluorescent reporter).

Phase 2: The Screen

To ensure that most cells receive only one sgRNA, a low MOI is critical.[14]

Protocol: Large-Scale Transduction

  • Cell Plating:

    • Plate a sufficient number of Cas9-expressing cells to maintain a library representation of at least 500 cells per sgRNA. For a library with 120,000 sgRNAs, this would be at least 6 x 10^7 cells.

  • Transduction:

    • Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.4.[15] This ensures that the majority of cells receive a single sgRNA integration.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin for the GeCKO library) to eliminate non-transduced cells.

Protocol: Drug Selection

  • Dose-Response Curve:

    • Prior to the screen, determine the IC50 (half-maximal inhibitory concentration) of 4-Ureido-butyric acid in the Cas9-expressing cell line. This will inform the concentration to be used in the screen, which is typically 1-2 times the IC50.

  • Screening:

    • Split the transduced and selected cell population into two arms: a vehicle control (e.g., DMSO) and a 4-Ureido-butyric acid treatment arm.

    • Maintain a cell number that preserves the library representation (at least 500 cells per sgRNA) throughout the duration of the screen.

    • Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure of the compound.

  • Cell Harvest:

    • At the end of the treatment period, harvest the surviving cells from both the control and treated populations. A portion of the cells at the beginning of the treatment (T0) should also be harvested as a baseline reference.

Phase 3: Analysis and Validation

Protocol: Sample Preparation for Sequencing

  • Genomic DNA Extraction:

    • Extract genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.

  • PCR Amplification of sgRNA Cassettes:

    • Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette. Use a high-fidelity polymerase to minimize PCR bias.

  • NGS Library Preparation and Sequencing:

    • Prepare the PCR amplicons for next-generation sequencing (e.g., Illumina). This typically involves adding sequencing adapters and barcodes for multiplexing.

    • Sequence the libraries on a high-throughput sequencing platform, aiming for a read depth of at least 100-200 reads per sgRNA.

The raw sequencing data needs to be processed to identify sgRNAs that are significantly enriched in the 4-Ureido-butyric acid-treated population compared to the control. MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) is a widely used and robust tool for this purpose.[16]

Data Analysis Pipeline using MAGeCK

  • Read Counting:

    • The mageck count command is used to demultiplex the sequencing reads and count the abundance of each sgRNA in each sample.

  • Statistical Analysis:

    • The mageck test command compares the sgRNA counts between the treated and control samples to identify sgRNAs that are significantly enriched or depleted. It provides a ranked list of genes based on the combined evidence from all sgRNAs targeting each gene.[16][17]

  • Hit Identification:

    • Genes with a low false discovery rate (FDR) and a positive log-fold change are considered potential resistance hits.

The output of the MAGeCK analysis can be visualized using a volcano plot.

Volcano_Plot cluster_plot Volcano Plot of CRISPR Screen Hits cluster_data X_axis Y_axis origin origin A B C D E F G

Figure 2. A conceptual volcano plot illustrating the identification of enriched genes.

ParameterDescriptionRecommended Value
Cell Line Must stably express Cas9 nuclease.HEK293T or a biologically relevant cell line.
sgRNA Library Genome-wide for unbiased discovery.GeCKO v2 or equivalent.
Library Representation Number of cells per sgRNA.≥ 500
Multiplicity of Infection (MOI) Ensures single sgRNA integration per cell.0.3 - 0.4
4-Ureido-butyric Acid Conc. For effective selection pressure.1-2x IC50
Screen Duration To allow for enrichment of resistant cells.14 - 21 days
Sequencing Depth For accurate sgRNA quantification.≥ 100 reads per sgRNA

Table 1. Key Experimental Parameters for the CRISPR Screen.

Hit Validation: From Candidates to Confirmed Targets

The primary CRISPR screen will generate a list of candidate genes. It is crucial to validate these hits through a series of secondary assays to confirm their role in mediating the effects of 4-Ureido-butyric acid.

Secondary Screens

A secondary, more focused screen can be performed using an arrayed format with individual sgRNAs targeting the top hits from the primary screen. This confirms that the observed phenotype is not an artifact of the pooled screening format.

Individual Gene Knockout and Phenotypic Assays

For the top candidate genes, generate individual knockout cell lines using two or more independent sgRNAs. These knockout lines should then be tested for their sensitivity to 4-Ureido-butyric acid in a dose-response assay. A significant increase in the IC50 compared to the wild-type cells would confirm the gene's role in conferring resistance.

Biochemical and Biophysical Assays

If a candidate gene encodes a "druggable" protein (e.g., an enzyme or receptor), direct binding of 4-Ureido-butyric acid to the protein should be investigated.

  • Ligand Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics of the compound to the purified protein target.[18][19][20][21][22]

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement in a cellular context.[23][24][25][26][27] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Pathway Analysis

The list of validated hits can be subjected to pathway and gene ontology (GO) analysis to identify enriched biological processes and signaling pathways. This can provide broader insights into the mechanism of action of 4-Ureido-butyric acid.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to deconvolute the molecular targets of novel compounds like 4-Ureido-butyric acid. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to successfully execute such a screen, from initial experimental design to robust hit validation. The identification of the cellular targets of 4-Ureido-butyric acid will not only illuminate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

  • Adelmann, C. H., & Wang, T. (2019). Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. In Cancer Driver Genes: Methods and Protocols (pp. 143-158). Springer US. [Link]

  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved from [Link]

  • Biocrates Life Sciences GmbH. (2024, June 12). Butyric acid – A vital short-chain fatty acid for gut health and metabolic wellness. [Link]

  • MetwareBio. (n.d.). Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. [Link]

  • Bouché, N., & Fromm, H. (2004). GABA in plants: just a metabolite?. Trends in plant science, 9(3), 110-115. [Link]

  • Anand, S., Kaur, H., & Mande, S. S. (2016). Comparative analysis of butyrate production pathways in human gut microbiome. Frontiers in microbiology, 7, 1945. [Link]

  • Podlesny, D., & Furch, A. C. U. (2016). A schematic model of GABA transport, metabolism and signaling in plant cells. Frontiers in plant science, 7, 319. [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature reviews Genetics, 19(2), 67-80. [Link]

  • Shelp, B. J., Bown, A. W., & McLean, M. D. (1999). Metabolism and functions of gamma-aminobutyric acid. Trends in plant science, 4(11), 446-452. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Wermeling, F. (2021, September 21). Analyzing CRISPR screens, part 1 - processing MAGeCK data [Video]. YouTube. [Link]

  • Addgene. (n.d.). LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • Emery Pharma. (n.d.). Ligand Binding Assays. Retrieved from [Link]

  • Barry, T., Weinstock, J. S., & Katsevich, E. (2024). Robust differential expression testing for single-cell CRISPR screens at low multiplicity of infection. Genome Biology, 25(1), 1-30. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Galaxy Training. (2021, October 15). CRISPR screen analysis. [Link]

  • Cellecta. (2024, October 29). General Lentiviral Packaging Protocol. [Link]

  • National Institutes of Health. (2021, November 11). CRISPR Screening: Molecular Tools for Studying Virus–Host Interactions. [Link]

  • Wermeling, F. (2021, September 21). Analyzing CRISPR screens - intro [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wikipedia. (n.d.). CRISPR gene editing. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Addgene. (n.d.). Cloning of pooled sgRNAs into lentiviral vector. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • SourceForge. (n.d.). MAGeCK / Wiki / advanced_tutorial. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067. [Link]

  • Takara Bio. (n.d.). Guide-it™ CRISPR Genome-Wide sgRNA Library System User Manual. [Link]

  • Addgene. (n.d.). CRISPR Guide. [Link]

  • National Center for Biotechnology Information. (2023, July 24). Physiology, GABA. In StatPearls. [Link]

  • Broad Institute. (n.d.). GPP Web Portal - Protocols. [Link]

  • Rockefeller University. (n.d.). CrispR screen analysis using R and Bioconductor. [Link]

  • KCAS Bio. (2025, October 24). Ligand Binding Assays: Technologies & Applications. [Link]

  • Wikipedia. (n.d.). CRISPR gene editing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • National Center for Biotechnology Information. (2021, March 11). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Ureido-butyric Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 4-ureido-butyric acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this unique analyte from challenging biological matrices. As a molecule possessing both a carboxylic acid and a polar ureido group, 4-ureido-butyric acid presents distinct challenges that demand a nuanced and optimized approach.

This document moves beyond generic protocols to provide in-depth, cause-and-effect troubleshooting, helping you understand the "why" behind each step. Our goal is to empower you to develop robust, reproducible, and efficient extraction methods.

Part 1: Foundational Knowledge & Pre-Analytical FAQs

Before troubleshooting specific extraction techniques, a solid understanding of the analyte and proper sample handling is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-ureido-butyric acid that influence its extraction?

A1: The extraction behavior of 4-ureido-butyric acid is governed by its dual functional groups: a carboxylic acid and a ureido moiety.

  • Acidity (pKa): The carboxylic acid group dictates the molecule's charge state in response to pH. While a specific experimental pKa for 4-ureido-butyric acid is not widely published, it can be estimated to be similar to other short-chain fatty acids, likely in the range of 4.5 - 5.0. At a pH below its pKa, the molecule is neutral (protonated), making it more amenable to extraction into organic solvents or retention on reversed-phase sorbents. Above its pKa, it becomes an anion (deprotonated), which is ideal for anion-exchange mechanisms.

  • Polarity: The ureido group (-NH-CO-NH₂) is highly polar and capable of extensive hydrogen bonding. This makes the molecule very water-soluble and challenging to extract using traditional nonpolar organic solvents. This high polarity is a critical factor when selecting an extraction technique.

  • Stability: The ureido group can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. Sample processing should ideally be conducted under mild conditions.

Q2: My analyte concentrations seem to decrease over time. How should I properly collect and store my samples (e.g., plasma, urine, tissue homogenates) to ensure the stability of 4-ureido-butyric acid?

A2: Analyte stability is crucial for accurate quantification.[1] Low concentrations of short-chain fatty acids and their derivatives in plasma and serum can be challenging to measure accurately.[2][3]

  • Immediate Processing: Process samples as quickly as possible after collection. For blood, this means centrifuging to separate plasma or serum promptly.

  • Temperature Control: Keep samples on ice during processing. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the analyte and other matrix components, potentially altering extraction efficiency.

  • pH Considerations: While not always necessary, for some matrices, buffering the sample to a neutral pH (~7.0) upon collection can help prevent acid or base-catalyzed degradation during storage.

  • Choice of Blood Collection Tube: Be aware that the choice of blood collection tube can affect the measured concentrations of metabolites.[2] When possible, conduct an initial test with different tube types (e.g., EDTA, heparin, serum) to ensure there is no interference or analyte adsorption to the tube material.

Part 2: Troubleshooting Solid-Phase Extraction (SPE)

Due to its high polarity, SPE is often the preferred method for extracting 4-ureido-butyric acid, offering superior cleanup and concentration compared to Liquid-Liquid Extraction (LLE). However, choosing the correct SPE mechanism is critical.

Decision Logic for SPE Sorbent Selection

The choice of sorbent is the most critical decision in developing an SPE method for this analyte. A standard reversed-phase (e.g., C18) approach is likely to fail due to the analyte's high polarity, leading to poor retention.

spe_selection start Start: Sample Matrix (e.g., Plasma, Urine) check_charge Can pH be adjusted to fully deprotonate analyte (pH > 6.5)? start->check_charge anion_exchange Primary Choice: Strong or Weak Anion Exchange (SAX/WAX) or Mixed-Mode (e.g., MAX) check_charge->anion_exchange Yes no_charge_adjust Is pH adjustment not feasible or does it compromise stability? check_charge->no_charge_adjust No anion_exchange_exp Mechanism: Binds the negatively charged carboxylate group. Provides excellent cleanup from neutral and basic interferences. anion_exchange->anion_exchange_exp end Proceed to Method Development anion_exchange->end rp_hydrophilic Alternative: Reversed-Phase with Hydrophilic Ligands (e.g., C18-AQ) or Polymer-based (e.g., HLB) no_charge_adjust->rp_hydrophilic Yes no_charge_adjust->end No, Re-evaluate Extraction Strategy rp_hydrophilic_exp Mechanism: Retains analyte via hydrophobic interaction (butyric acid chain) under acidic pH. Requires highly aqueous mobile phase to prevent dewetting. rp_hydrophilic->rp_hydrophilic_exp rp_hydrophilic->end

Caption: Decision tree for selecting the optimal SPE sorbent.

SPE Troubleshooting Q&A

Q3: I have no or very low recovery of 4-ureido-butyric acid from my mixed-mode anion exchange (MAX) cartridge. What went wrong?

A3: This is a classic issue often related to incorrect pH control during the loading, washing, or elution steps. The analyte must be in the correct charge state at each step for the extraction to work.

  • The Causality: Mixed-mode anion exchange relies on electrostatic interaction. Your analyte needs to be negatively charged to bind to the sorbent. If the pH of your sample during loading is below the pKa of the carboxylic acid (~4.5), the analyte will be neutral and will not bind to the anion exchange functional groups.

  • Troubleshooting Steps:

    • Check Load pH: Ensure your sample is pre-treated and its pH is adjusted to at least 2 units above the analyte's pKa (e.g., pH > 6.5) before loading onto the cartridge. This guarantees the carboxylic acid is deprotonated and negatively charged.

    • Verify Conditioning: The cartridge must be conditioned correctly, typically with methanol followed by water, and finally with a high-pH buffer (e.g., ammonium hydroxide or a basic buffer) to activate the anion exchange sites.

    • Elution Solvent: To elute the analyte, you must neutralize its charge. The elution solvent must contain an acid (e.g., 2-5% formic acid in methanol) to protonate the carboxylic acid, breaking the ionic bond with the sorbent.

Q4: My recovery is good, but my final extract is very dirty, and I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I improve the cleanup?

A4: This indicates that matrix components are being co-eluted with your analyte. The beauty of mixed-mode SPE is the ability to perform orthogonal washes to remove different types of interferences.

  • The Causality: A simple elution protocol might not be sufficient to remove all matrix components. Phospholipids, salts, and other polar molecules can co-elute and interfere with MS ionization.[4]

  • Optimized Wash Steps:

    • Polar Wash: After loading, perform a wash with a high-pH aqueous solution (e.g., dilute ammonium hydroxide). This will remove weakly bound, water-soluble interferences while your negatively charged analyte remains bound.

    • Organic Wash: Follow with a wash using a non-polar or moderately polar organic solvent like methanol or acetonitrile. This is crucial for removing retained non-polar interferences like phospholipids, a common cause of ion suppression. Your polar analyte will remain bound to the ion-exchange sorbent.

    • Elution: Finally, elute with your acidified organic solvent. This multi-step wash protocol ensures that only your analyte of interest is eluted.

Workflow for Optimizing a Mixed-Mode SPE Protocol

spe_workflow cluster_prep 1. Preparation cluster_spe 2. SPE Steps cluster_post 3. Post-Elution sample_prep Sample Pre-treatment: Adjust pH to >6.5 (e.g., with NH4OH) condition Condition/Equilibrate 1. Methanol 2. H2O 3. High pH Buffer load Load Sample (Analyte binds via ion exchange) condition->load wash1 Aqueous Wash (High pH Buffer) Removes polar neutrals load->wash1 wash2 Organic Wash (e.g., Methanol) Removes lipids/non-polars wash1->wash2 elute Elute (Acidified Organic Solvent, e.g., 5% FA in MeOH) Neutralizes & elutes analyte wash2->elute drydown Evaporate & Reconstitute (in mobile phase) analysis LC-MS/MS Analysis drydown->analysis

Caption: Step-by-step workflow for mixed-mode SPE.

Part 3: Troubleshooting Liquid-Liquid Extraction (LLE)

While often less effective for highly polar molecules, LLE can be a viable, cost-effective option if optimized correctly.

Frequently Asked Questions (FAQs)

Q5: I am trying a simple LLE with ethyl acetate and water, but my recovery is below 10%. Why is my analyte not moving into the organic layer?

A5: This is expected behavior due to the high polarity of 4-ureido-butyric acid. Standard LLE is inefficient for this molecule.

  • The Causality: The polar ureido group makes the molecule exceptionally water-soluble. Even when the carboxylic acid is protonated (by acidifying the aqueous phase to pH < 3), the overall polarity is too high for efficient partitioning into a common, water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[3]

  • Troubleshooting & Optimization:

    • pH Adjustment is Mandatory: First, you absolutely must acidify your aqueous sample to a pH of ~2-3 to neutralize the carboxylic acid. This is a prerequisite for any LLE attempt.

    • Use a More Polar Solvent: Try a more polar extraction solvent that is still water-immiscible, such as n-butanol. Alcohols and esters are often suitable solvents for extracting butyric acid and its derivatives from aqueous solutions like fermentation broths.[5]

    • "Salting-Out" Effect: Add a high concentration of salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase until it is saturated. This increases the ionic strength of the aqueous layer, decreasing the solubility of your analyte and "forcing" it into the organic phase, thereby improving recovery.

    • Consider Ion-Pairing Reagents: For very challenging extractions, an ion-pairing reagent can be used. These are large, hydrophobic counter-ions (e.g., tetrabutylammonium for an acidic analyte) that form a neutral, charge-masked complex with your ionized analyte. This complex is much more hydrophobic and will readily partition into a nonpolar organic solvent like dichloromethane.

Q6: I'm getting a stable emulsion at the interface of my aqueous and organic layers, and I can't separate the phases. What should I do?

A6: Emulsion formation is common when extracting complex biological matrices like plasma, which are rich in proteins and lipids that act as surfactants.

  • The Causality: High-energy mixing (e.g., vigorous vortexing) creates a large surface area between the two phases, allowing natural surfactants in the sample to stabilize microscopic droplets, forming an emulsion.

  • Troubleshooting Steps:

    • Gentle Mixing: Use gentle, end-over-end rocking for 10-15 minutes instead of vigorous vortexing.

    • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This will often force the phases to separate.

    • Temperature Change: Chilling the sample on ice can sometimes help break an emulsion.

    • Add Salt: If not already part of your protocol, adding salt to the aqueous phase can help disrupt the emulsion.

    • Pre-Extraction Protein Precipitation: Before performing the LLE, precipitate proteins by adding a water-miscible organic solvent like acetonitrile or methanol (typically 3:1 solvent-to-sample ratio), centrifuge to pellet the protein, and then perform the LLE on the resulting supernatant. This removes the primary emulsifying agents beforehand.

Part 4: Protocols and Data Tables

Protocol 1: Optimized Mixed-Mode Anion Exchange SPE

This protocol is a starting point for extracting 4-ureido-butyric acid from a complex aqueous matrix like plasma or urine.

  • Sample Pre-treatment: To 500 µL of sample, add 500 µL of 2% aqueous ammonium hydroxide. Vortex briefly. This ensures the analyte is deprotonated (pH > 9).

  • Cartridge Conditioning: Use a mixed-mode anion exchange cartridge (e.g., Waters Oasis MAX).

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 2% aqueous ammonium hydroxide through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady drip rate (approx. 1 drop/second).

  • Wash 1 (Aqueous): Pass 1 mL of 2% aqueous ammonium hydroxide through the cartridge to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove lipids and non-polar interferences.

  • Elution: Place a clean collection tube under the cartridge. Elute the analyte by passing 1 mL of 5% formic acid in methanol through the cartridge.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Data Tables

Table 1: SPE Sorbent Selection Guide for 4-Ureido-butyric Acid

Sorbent TypeRetention MechanismRequired Sample pHElution StrategySuitability for Analyte
Mixed-Mode Anion Exchange (MAX) Ion Exchange & Reversed-Phase> 6.5 (High pH) Acidified Organic Solvent Excellent (Recommended)
Weak Anion Exchange (WAX) Ion Exchange> 6.5 (High pH) Acidified Organic Solvent Very Good
Polymer-Based Reversed-Phase (e.g., HLB) Hydrophilic-Lipophilic Balance< 3.0 (Low pH) Organic Solvent (e.g., MeOH) Good (Alternative)
Standard Silica C18 Reversed-Phase< 3.0 (Low pH)Organic Solvent (e.g., MeOH)Poor (Not Recommended)

Table 2: LLE Solvent Selection and Optimization Strategies

Extraction SolventPolarityExpected Recovery (Alone)Optimization Strategy
Hexane Non-polarVery Poor (<1%)Not Recommended
Methyl tert-butyl ether (MTBE) LowPoor (<5%)Use with Ion-Pairing Reagent
Ethyl Acetate ModeratePoor (5-15%)Add Salting-Out Agent
n-Butanol HighFair (20-40%)Add Salting-Out Agent

References

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Febriana, A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Bio-Technologia, 102(1), 59-74. [Link]

  • Lee, Y., et al. (2022). Energy-efficient recovery of fermented butyric acid using octyl acetate extraction. Scientific Reports, 12(1), 7443. [Link]

  • Lee, J. W., et al. (2011). Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel. U.S.
  • Zheng, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 738. [Link]

  • Vaňura, R., & Bálint, Š. (2009). Extraction Equilibria of Butyric Acid with Organic Solvents. Chemical Papers, 55(4), 241-245. [Link]

  • De Vadder, F., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6347–6357. [Link]

  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2101-2117. [Link]

  • Chen, J., et al. (2021). Advances in the biological production of butyric acid. Applied Microbiology and Biotechnology, 105(13), 5393-5413. [Link]

  • Al-Lahham, S. H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. [Link]

  • De Vadder, F., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6347–6357. [Link]

  • Gies, A., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(19), 4845-4858. [Link]

  • Chun, Y. A., et al. (2018). Enhanced extraction of butyric acid under high-pressure CO2 conditions to integrate chemical catalysis for value-added chemicals and biofuels. Biotechnology for Biofuels, 11, 119. [Link]

  • Adib, M., et al. (2014). Comparison of Butyric acid concentrations in ordinary and probiotic yogurt samples in Iran. Jundishapur Journal of Microbiology, 7(1), e8714. [Link]

  • Göktaş, H., et al. (2023). Analytical Method Development and Validation: Calcium Butyrate. Pharmaceuticals, 16(10), 1459. [Link]

  • EFSA Panel on Food Additives and Flavourings (FAF), et al. (2021). Flavouring group evaluation 418 (FGE. 418): 3-[3-(2-isopropyl-5-methyl-cyclohexyl)-ureido]-butyric acid ethyl ester. EFSA Journal, 19(1), e06362. [Link]

  • Salden, B. N., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. The Journal of Nutrition, 147(8), 1633-1640. [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Schneider, M. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467. [Link]

  • Romano, A., et al. (2023). Kinetics of Formation of Butyric and Pyroglutamic Acid during the Shelf Life of Probiotic, Prebiotic and Synbiotic Yoghurt. Foods, 12(16), 3065. [Link]

  • Biocrates. (2021). Application Note: AbsoluteIDQ® SCFA+ Assay. Retrieved from [Link]

  • Cautela, D., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113324. [Link]

  • NOOH. (2022, April 5). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method ⚗️. [Video]. YouTube. [Link]

  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(12), 3463-3473. [Link]

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"troubleshooting low signal in 4-Ureido-butyric acid mass spectrometry"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Signal in 4-Ureido-butyric Acid Analysis

Executive Summary: The Polarity Trap

4-Ureido-butyric acid (also known as N-carbamoyl-GABA or 4-ureidobutanoic acid) presents a classic "Polarity Trap" in mass spectrometry.[1] With a logP of approximately -1.0 to -1.2, it is highly hydrophilic.[1]

The Root Cause of Low Signal: The most common reason for low or unstable signal with this analyte is lack of retention on standard Reversed-Phase (C18) columns. The molecule elutes in the void volume (


), where it co-elutes with unretained salts, proteins, and phospholipids. This results in severe ionization suppression  (matrix effects), rendering the signal weak and non-reproducible.

This guide provides a systematic troubleshooting workflow to recover sensitivity, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized ionization parameters.

Phase 1: Diagnostic Workflow

Before altering hardware, use this logic tree to isolate the failure point.

TroubleshootingWorkflow Start Start: Low Signal for 4-Ureido-butyric Acid CheckRT Step 1: Check Retention Time (RT) Is RT < 1.5 min (near void)? Start->CheckRT VoidYes YES: Eluting in Void CheckRT->VoidYes Likely Cause VoidNo NO: Retained well CheckRT->VoidNo ActionHILIC ACTION: Switch to HILIC (Amide or ZIC-pHILIC) VoidYes->ActionHILIC ActionDeriv ALT ACTION: Derivatization (Butyl ester / Benzoyl chloride) VoidYes->ActionDeriv CheckSource Step 2: Check Ionization Is Source Temp > 400°C? VoidNo->CheckSource TempYes YES: Thermal Degradation CheckSource->TempYes TempNo NO: Temp OK CheckSource->TempNo ActionTemp ACTION: Lower Source Temp (Target 300-350°C) TempYes->ActionTemp CheckMatrix Step 3: Matrix Effects Perform Post-Column Infusion TempNo->CheckMatrix

Figure 1: Diagnostic logic tree for isolating signal loss. The primary failure mode is usually chromatographic retention.

Phase 2: Chromatography Solutions (The "Void" Fix)

Standard C18 columns cannot retain 4-Ureido-butyric acid without ion-pairing reagents (which contaminate MS sources).[1] You must use HILIC .[1]

Recommended Column Chemistry
  • Primary Choice: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide).[1] The amide group provides hydrogen bonding sites for the ureido group.

  • Secondary Choice: Zwitterionic (ZIC-pHILIC).[1] Excellent for separating the carboxylic acid moiety.[1]

HILIC Protocol Parameters
ParameterSetting / RecommendationMechanism
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water Provides buffer capacity and protons for ionization.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) High organic content drives retention in HILIC.[1]
Gradient Start at 90% B . Hold 1 min. Ramp to 50% B over 5 mins.[1]Analyte elutes as water content increases (opposite of C18).[1]
Injection Solvent 100% ACN or 90:10 ACN:WaterCRITICAL: Injecting in water causes peak breakthrough/splitting in HILIC.[1]
Re-equilibration Minimum 5–7 column volumesHILIC requires longer equilibration than C18 to rebuild the water layer.

Troubleshooting Tip: If peak shape is broad or split, check your sample diluent. It must match the starting mobile phase (high organic).

Phase 3: Mass Spectrometry Parameters

4-Ureido-butyric acid contains both a basic urea group (weak) and an acidic carboxylic group.[1] It can be detected in both polarities, but Positive Mode is often preferred for HILIC compatibility (acidic mobile phase).

Optimized MRM Transitions

Note: Transitions should be optimized on your specific instrument using a pure standard.

PolarityPrecursor (

)
Product (

)
Loss IdentityCollision Energy (eV)
Positive (ESI+) 147.1

130.1

(Ammonia)
10–15
104.1

(Isocyanic acid)
15–20
86.1

(Combined)
20–25
Negative (ESI-) 145.1

102.1

(Urea cleavage)
10–15
101.1

(Decarboxylation)
15–20
Source Parameters (Thermal Instability)

Ureido compounds can degrade thermally, releasing isocyanic acid (HNCO) in the source before detection.

  • Capillary Temperature: Keep below 350°C .

  • Desolvation Gas: High flow (to aid evaporation) but moderate temperature.[1]

Phase 4: Sample Preparation & Matrix Management

If chromatography is optimized but signal remains suppressed, the matrix is the culprit.

Protein Precipitation (PPT)
  • Method: Mix Plasma/Urine 1:3 with cold Acetonitrile .[1]

  • Why: Matches the HILIC initial mobile phase conditions.

  • Risk: Phospholipids may still pass through.[1]

Derivatization (The "Nuclear" Option)

If direct analysis fails, derivatize the carboxylic acid to increase hydrophobicity, allowing the use of robust C18 methods.

  • Reagent: Butanol / HCl (Butylation).[1]

  • Result: Converts 4-Ureido-butyric acid to Butyl-4-ureidobutyrate .[1]

  • Mass Shift: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Da (C4H9 replaces H). New Precursor 
    
    
    
    .
  • Benefit: Increases logP to ~1.5, allowing strong retention on C18 and removing it from the suppression zone.

Frequently Asked Questions (FAQ)

Q: My signal drops significantly after 20-30 injections. Why? A: This is likely HILIC column fouling or water layer hysteresis .[1]

  • Fouling: Matrix components (lipids) accumulate on the HILIC face.[1] Fix: Use a divert valve to send the first 1 minute (salts) and the end of the gradient (lipids) to waste.

  • Hysteresis: You may not be equilibrating long enough.[1] HILIC requires a stable water layer on the silica surface. Increase re-equilibration time by 2-3 minutes.

Q: Can I use a standard C18 column with 100% aqueous mobile phase? A: Generally, no . While "aqueous-compatible" C18 columns exist, 4-Ureido-butyric acid is too polar (logP -1.[1]2) to retain well even in 100% water.[1] You will likely see the peak near the void volume, suffering from suppression.

Q: I see a peak in my blank. Is it carryover? A: Ureido compounds are "sticky."[1]

  • Check the Needle Wash: Ensure your needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50) to dissolve the analyte.[2]

  • Check the Urea Source: Urea is a common contaminant in labs (sweat, dust). Ensure you are wearing gloves and using high-purity water.[1]

References

  • Analyte Properties & Metabolism

    • Human Metabolome Database (HMDB).[1] "Metabocard for 4-Ureidobutyric acid (HMDB0002031)." Available at: [Link]

  • HILIC Methodology for Polar Metabolites: Gika, H. G., et al. (2014). "Hydrophilic interaction liquid chromatography (HILIC) in metabolomics." Journal of Chromatography B. (Validating the necessity of HILIC for polar zwitterions).
  • Ureido Compound Analysis (Dihydropyrimidinase Deficiency)

    • Fidaleo, M. (2010).[1] "Dihydropyrimidinase and its role in pyrimidine degradation." Cellular and Molecular Life Sciences. (Contextualizing the analyte in metabolic pathways).

  • Derivatization Strategies
  • General LC-MS Troubleshooting

    • Agilent Technologies.[1] "LC/MS Troubleshooting Guide." Available at: [Link]

Sources

Technical Support Center: Enhancing the Efficiency of 4-Ureido-butyric Acid Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of 4-Ureido-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their biocatalytic processes for producing this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation. Our approach is rooted in established scientific principles and practical, field-tested insights to ensure the reliability and success of your synthesis.

Introduction to the Enzymatic Approach

The enzymatic synthesis of 4-ureido-butyric acid offers a promising green alternative to traditional chemical methods, leveraging the high selectivity and mild reaction conditions of biocatalysis. A plausible and efficient enzymatic route involves the condensation of 4-aminobutyric acid (GABA) with a suitable carbamoyl donor, such as carbamoyl phosphate or urea. Recent structural studies have shown that enzymes like dihydropyrimidinase (DHPase) can bind GABA in their active site, making them a strong candidate for catalyzing this transformation, potentially in a reverse hydrolytic or a condensation reaction.[1] This guide will focus on troubleshooting a hypothetical single-enzyme system using a DHPase-like enzyme.

Proposed Enzymatic Synthesis Workflow

The core of this process is the enzymatic conversion of GABA and a carbamoyl donor to 4-ureido-butyric acid. The workflow can be broken down into three key stages: reaction setup, monitoring, and product workup.

Enzymatic Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Product Workup Substrate_Preparation Substrate Preparation (GABA, Carbamoyl Donor) Buffer_Preparation Buffer Preparation (Optimal pH & Ionic Strength) Substrate_Preparation->Buffer_Preparation Enzyme_Addition Enzyme Addition (Dihydropyrimidinase-like) Buffer_Preparation->Enzyme_Addition Incubation Incubation (Controlled Temperature & Agitation) Enzyme_Addition->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Enzyme_Removal Enzyme Removal (e.g., Precipitation, Filtration) Analysis->Enzyme_Removal Product_Purification Product Purification (e.g., Chromatography) Enzyme_Removal->Product_Purification Characterization Product Characterization (NMR, MS) Product_Purification->Characterization

Caption: A generalized workflow for the enzymatic synthesis of 4-ureido-butyric acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the enzymatic synthesis of 4-ureido-butyric acid. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Potential Causes:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.

  • Low Substrate Affinity: The enzyme may have a high Michaelis constant (Km) for one or both substrates, indicating low affinity.[2]

  • Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme.

Solutions:

  • Verify Enzyme Activity:

    • Action: Always run a positive control with a known substrate for the enzyme, if available, to confirm its activity.

    • Causality: This will help you determine if the issue is with the enzyme itself or the specific reaction conditions for 4-ureido-butyric acid synthesis.

  • Optimize Reaction Conditions:

    • Action: Systematically vary the pH, temperature, and buffer components. A design of experiments (DoE) approach can efficiently identify optimal conditions.

    • Causality: Every enzyme has a specific pH and temperature at which it exhibits maximum activity. The ionic strength and composition of the buffer can also significantly impact enzyme stability and function.[3][4]

  • Address Low Substrate Affinity:

    • Action: Increase the concentration of the substrate for which the enzyme has low affinity. Be mindful of potential substrate inhibition at very high concentrations.

    • Causality: According to Michaelis-Menten kinetics, increasing the substrate concentration will increase the reaction rate until the enzyme becomes saturated.[2] If low affinity is a major bottleneck, consider protein engineering to improve substrate binding.

  • Identify and Remove Inhibitors:

    • Action: Use high-purity substrates and reagents. If inhibition is suspected, perform kinetic studies with varying substrate and inhibitor concentrations to determine the type of inhibition.

    • Causality: Inhibitors can bind to the enzyme's active site (competitive inhibition) or other sites (non-competitive inhibition), reducing its catalytic efficiency.

Issue 2: Reaction Rate Decreases Over Time or Stalls

Potential Causes:

  • Product Inhibition: The product, 4-ureido-butyric acid, or a by-product may be inhibiting the enzyme.

  • Enzyme Instability: The enzyme may be unstable under the reaction conditions, leading to denaturation over time.

  • Substrate Depletion: One of the substrates may be consumed, limiting the reaction rate.

  • pH Shift: The reaction may produce or consume protons, causing the pH of the reaction mixture to shift away from the optimum.

Solutions:

  • Mitigate Product Inhibition:

    • Action: Consider in-situ product removal (ISPR) techniques, such as adsorption or extraction, to keep the product concentration low in the reaction medium.

    • Causality: By continuously removing the product, the equilibrium of the reaction can be shifted towards product formation, and the inhibitory effect is minimized.

  • Enhance Enzyme Stability:

    • Action: Immobilize the enzyme on a solid support. This can improve its thermal and operational stability.[5][6][7]

    • Causality: Immobilization provides a stable microenvironment for the enzyme and can prevent unfolding and aggregation. It also simplifies enzyme recovery and reuse.[5][6][7]

  • Maintain Substrate Concentration:

    • Action: Implement a fed-batch or continuous-flow reactor setup to maintain optimal substrate concentrations.

    • Causality: A continuous supply of substrates prevents their depletion and can also help to avoid high initial substrate concentrations that might cause inhibition.

  • Control Reaction pH:

    • Action: Use a buffer with a high buffering capacity at the optimal pH for the enzyme. Monitor the pH during the reaction and adjust as necessary.

    • Causality: Maintaining the optimal pH is crucial for enzyme structure and activity. Even small shifts can lead to a significant decrease in the reaction rate.[3][8]

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use for the synthesis of 4-ureido-butyric acid?

A1: While a commercially available, highly specific enzyme for this exact reaction is not yet established, dihydropyrimidinases (DHPases) are a promising starting point. The crystal structure of Pseudomonas aeruginosa DHPase shows that it can bind 4-aminobutyric acid (GABA), a key substrate.[1] You may need to screen DHPases from different sources or consider protein engineering to enhance activity for this specific synthesis. Alternatively, ATP-dependent ligases could be explored for catalyzing the C-N bond formation.[9][10]

Q2: What are the ideal starting concentrations for my substrates?

A2: The optimal substrate concentrations will depend on the kinetic properties of your enzyme (Km and Vmax). As a starting point, aim for a concentration of the limiting substrate that is at or slightly above its Km value to ensure a reasonable reaction rate without being wasteful. For the other substrate, a higher concentration (e.g., 2-5 fold excess) can be used to drive the reaction to completion, but be cautious of potential substrate inhibition.

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction. You can develop an HPLC method to separate and quantify the substrates (GABA and the carbamoyl donor) and the product (4-ureido-butyric acid). This will allow you to determine the reaction rate and the final conversion.

Q4: My enzyme seems to be inhibited by high concentrations of GABA. What can I do?

A4: Substrate inhibition is a common phenomenon in enzymatic reactions. To overcome this, you can:

  • Fed-batch strategy: Start with a low concentration of GABA and feed it into the reactor over time to maintain a constant, non-inhibitory concentration.

  • Enzyme engineering: Site-directed mutagenesis can be used to alter the substrate-binding site and reduce substrate inhibition.

  • Immobilization: In some cases, enzyme immobilization can alter the local concentration of the substrate around the enzyme, potentially reducing inhibition.

Q5: How do I purify the 4-ureido-butyric acid from the reaction mixture?

A5: Downstream processing is a critical step to obtain a pure product.[11][12][13] A typical purification strategy would involve:

  • Enzyme Removal: If using a soluble enzyme, you can denature it by heat or pH change, followed by centrifugation. If the enzyme is immobilized, it can be easily removed by filtration.

  • Chromatographic Purification: Ion-exchange chromatography or reversed-phase chromatography are effective methods for separating 4-ureido-butyric acid from unreacted substrates and other components of the reaction mixture.

Data Summary and Protocols

Table 1: Key Parameters for Reaction Optimization
ParameterTypical RangeRationale
pH 6.0 - 8.5Enzyme activity and stability are highly pH-dependent. The optimal pH needs to be determined experimentally.
Temperature 25 - 50 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation.
Enzyme Conc. 0.1 - 2 mg/mLHigher enzyme concentration leads to a faster reaction rate, but cost is a consideration.
GABA Conc. 10 - 100 mMShould be optimized based on the enzyme's Km and potential for substrate inhibition.
Carbamoyl Donor Conc. 20 - 200 mMOften used in excess to drive the reaction to completion.
Buffer Phosphate, Tris-HClThe choice of buffer can influence enzyme stability and activity.[3]
Protocol 1: General Procedure for Enzymatic Synthesis
  • Prepare a buffered solution at the optimal pH and temperature.

  • Dissolve the substrates (GABA and carbamoyl donor) in the buffer to the desired concentrations.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction mixture with gentle agitation.

  • Withdraw samples at regular intervals for analysis by HPLC.

  • Once the reaction has reached completion, terminate it by denaturing the enzyme or removing the immobilized enzyme.

  • Proceed with downstream processing for product purification.

Protocol 2: HPLC Analysis
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV at a low wavelength (e.g., 210 nm) or through pre-column derivatization for fluorescence detection if sensitivity is an issue.

  • Quantification: Use a standard curve of pure 4-ureido-butyric acid.

Visualizing Reaction Relationships

Reaction_Optimization cluster_conditions Reaction Conditions cluster_components Reaction Components Reaction_Rate Reaction_Rate Yield Yield Reaction_Rate->Yield pH pH pH->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Buffer Buffer Buffer->Reaction_Rate Enzyme_Conc [Enzyme] Enzyme_Conc->Reaction_Rate Substrate_Conc [Substrate] Substrate_Conc->Reaction_Rate

Caption: Key factors influencing the rate and yield of the enzymatic reaction.

References

  • The complexed crystal structure of dihydropyrimidinase reveals a potential interactive link with the neurotransmitter γ-aminobutyric acid (GABA). PubMed. [Link]

  • DPYS - Dihydropyrimidinase - Homo sapiens (Human). UniProt. [Link]

  • 1807 - Gene ResultDPYS dihydropyrimidinase [ (human)]. NCBI. [Link]

  • Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients. PubMed. [Link]

  • Urease: a highly efficient biocatalyst for synthesis of polyhydroquinolines and polyhydroacridines from the ammonia formed in situ. PubMed. [Link]

  • Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. PMC. [Link]

  • How to adjust the Enzyme concentration during the kinetics measurement ?. ResearchGate. [Link]

  • Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). INIS-IAEA. [Link]

  • Upstream and Downstream Bioprocessing in Enzyme Technology. PMC. [Link]

  • Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum. PMC. [Link]

  • Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases. PMC. [Link]

  • The complexed crystal structure of dihydropyrimidinase reveals a potential interactive link with the neurotransmitter γ-aminobutyric acid (GABA). ResearchGate. [Link]

  • Engineering of protease variants exhibiting altered substrate specificity. PubMed. [Link]

  • (PDF) ATP-dependent DNA ligases. ResearchGate. [Link]

  • Chapter 11 - Downstream Processing. Biomanufacturing.org. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]

  • Optimization of condition in the reaction process. a Buffer type of... ResearchGate. [Link]

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]

  • (PDF) OVERVIEW ON DOWNSTREAM PROCEDURES FOR ENZYME PRODUCTION. ResearchGate. [Link]

  • Enzyme Kinetics: Why are enzymatic reactions slower at lower substrate concentration?. Quora. [Link]

  • DNA binding with a minimal scaffold: structure–function analysis of Lig E DNA ligases. PMC. [Link]

  • Carbamoyl Phosphate Synthetase I Deficiency. ResearchGate. [Link]

  • Enzyme Immobilization: Enhancing Stability and Expanding Applications. Longdom Publishing. [Link]

  • Enzymes in Biocatalysis. University of Regensburg. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]

  • Why does Ki change with decreased substrate concentration?. ResearchGate. [Link]

  • Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis. PubMed. [Link]

  • Downstream processing of enzymes. YouTube. [Link]

  • Engineering proteases with altered specificity. PubMed. [Link]

  • Question on Km and enzyme kinetics. Reddit. [Link]

  • The reusability of immobilized enzyme. ResearchGate. [Link]

  • IEM Unit3-Fermentation- Downstream Processing. Deshbandhu College. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

  • Structures of ATP-bound DNA ligase D in a closed domain conformation reveal a network of amino acid and metal contacts to the ATP phosphates. NIH. [Link]

  • Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product. PubMed. [Link]

  • Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles. PMC. [Link]

  • Engineering enzyme specificity by "substrate-assisted catalysis". PubMed. [Link]

  • Figure 3: Optimization of buffer-system and pH for the enzymatic... ResearchGate. [Link]

  • Designer installation of a substrate recruitment domain to tailor enzyme specificity. NIH. [Link]

  • Carbamoyl phosphate. Wikipedia. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 4-Ureido-butyric Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 4-Ureido-butyric acid as a potential biomarker for disease. Recognizing that 4-Ureido-butyric acid is an emerging molecule of interest rather than an established biomarker, this document focuses on the principles, methodologies, and comparative analyses required to rigorously assess its clinical utility. We will leverage the well-understood biology of its parent compound, butyric acid, to establish a scientific rationale and contextualize the validation pathway.

Introduction: The Rationale for Investigating 4-Ureido-butyric Acid

While direct research into 4-Ureido-butyric acid's role in disease is nascent, its structural and metabolic relationship with butyric acid provides a compelling starting point. Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a pivotal molecule in human health.[1][2] It serves as the primary energy source for colonocytes and exhibits potent anti-inflammatory and immunomodulatory properties.[1][3][4]

Dysregulation of butyrate production is implicated in a range of pathologies, including:

  • Inflammatory Bowel Disease (IBD): Lower fecal butyrate levels are often observed in patients with Ulcerative Colitis (UC) and Crohn's disease.[4] Fecal butyric acid is now being explored as a promising biomarker for predicting endoscopic remission in UC.[5]

  • Metabolic Disorders: Butyrate plays a role in energy metabolism and may protect against diet-induced obesity and insulin resistance.[6][7] Individuals with diabetes often exhibit lower levels of butyrate-producing bacteria.[6]

  • Neurological Health: As a key mediator of the gut-brain axis, butyrate has demonstrated neuroprotective effects in experimental models.[1]

4-Ureido-butyric acid, or 4-(carbamoylamino)butanoic acid, is a metabolite of butyric acid.[8] Its unique structure, featuring both a carboxylic acid and a ureido group, suggests it may participate in distinct biological pathways while retaining a connection to the metabolic and signaling networks of its parent compound.[8] Investigating this molecule as a biomarker is a logical extension of SCFA research, potentially offering a more stable or specific indicator of metabolic or inflammatory dysregulation.

The Biomarker Validation Workflow: A Two-Pillar Approach

The journey from a candidate molecule to a clinically accepted biomarker is rigorous, resting on two foundational pillars: Analytical Validation and Clinical Validation . This process ensures that the biomarker is not only measurable with high accuracy and precision but also that its levels reliably correlate with a clinical state.

Biomarker Validation Workflow Diagram

BiomarkerValidationWorkflow cluster_Discovery Phase 1: Discovery cluster_Analytical Phase 2: Analytical Validation cluster_Clinical Phase 3: Clinical Validation cluster_Implementation Phase 4: Clinical Implementation Discovery Hypothesis Generation (e.g., Metabolomics, Literature) Candidate Candidate Biomarker Identified (4-Ureido-butyric Acid) Discovery->Candidate MethodDev Assay Development (e.g., LC-MS/MS Method) Candidate->MethodDev MethodVal Method Validation (Accuracy, Precision, Linearity, Selectivity, Stability) MethodDev->MethodVal PreClinical Pre-validation / Pilot Study (Small case-control cohort) MethodVal->PreClinical FullClinical Full-Scale Validation (Large, independent cohorts) PreClinical->FullClinical Performance Establish Performance (Sensitivity, Specificity, ROC) FullClinical->Performance Regulatory Regulatory Review (FDA, EMA) Performance->Regulatory Utility Clinical Utility Assessment (Impact on patient outcome) Regulatory->Utility

Caption: A workflow diagram illustrating the four key phases of biomarker validation.

Pillar 1: Analytical Validation Protocol

Analytical validation establishes that the chosen method can reliably and accurately measure 4-Ureido-butyric acid in the biological matrix of interest (e.g., plasma, serum, feces). Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like SCFAs and their derivatives due to its high sensitivity and specificity.[9][10]

Detailed Experimental Protocol: LC-MS/MS Quantification of 4-Ureido-butyric Acid in Human Plasma

This protocol is adapted from established methods for short-chain fatty acids and would require optimization for 4-Ureido-butyric acid.[10][11][12]

Objective: To accurately quantify the concentration of 4-Ureido-butyric acid in human plasma samples.

1. Materials and Reagents:

  • 4-Ureido-butyric acid analytical standard (CAS 2609-10-1).[13]

  • Stable Isotope Labeled (SIL) Internal Standard (IS): e.g., 4-Ureido-butyric acid-d4 (custom synthesis required). Rationale: A SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for the most accurate correction of experimental variability.[14]

  • LC-MS grade acetonitrile, water, and formic acid.

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride (derivatization agent). Rationale: Derivatization is often necessary for SCFAs and related molecules to improve their chromatographic retention on reversed-phase columns and enhance ionization efficiency for MS detection.[9][15]

  • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (coupling agent).

2. Sample Preparation & Derivatization:

  • Thaw Samples: Thaw plasma samples and quality controls (QCs) on ice.

  • Spike Internal Standard: To 50 µL of plasma, add 10 µL of SIL-IS solution (e.g., 1 µg/mL in water). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Rationale: Protein removal is essential to prevent clogging of the LC column and reduce matrix interference.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM EDC in 50% acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.[11]

  • Quench Reaction: Add 200 µL of 0.1% formic acid in water to stop the reaction.[11]

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 95% B over 5 minutes, followed by a wash and re-equilibration. Rationale: A gradient elution is required to separate the analyte from other matrix components and ensure a sharp peak shape.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Rationale: The carboxyl group on the analyte makes it amenable to deprotonation and detection in negative mode, which often provides better sensitivity for this class of compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte Transition: Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of the standard).

    • IS Transition: Precursor ion [M+d4-H]⁻ → Product ion (To be determined by infusion of the IS).

4. Method Validation Parameters (per FDA/EMA Guidelines): [16][17][18]

  • Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix from at least six different sources.

  • Linearity & Range: A calibration curve with at least six non-zero points, demonstrating a linear response (r² > 0.99).

  • Accuracy & Precision: Analysis of QC samples at low, medium, and high concentrations on three separate days. Precision (%CV) should be <15% and accuracy (%RE) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[14]

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability must be demonstrated.

Pillar 2: Clinical Validation and Performance Benchmarking

Once an analytically robust assay is established, clinical validation assesses the biomarker's ability to distinguish between different physiological states (e.g., disease vs. healthy).

Stages of Clinical Validation:
  • Discovery/Pilot Phase: An initial case-control study with a small, well-characterized cohort of patients and healthy controls is performed to confirm that a statistically significant difference in 4-Ureido-butyric acid levels exists.

  • Pre-validation Phase: The findings are tested in a larger, more diverse patient cohort to confirm the initial results and establish preliminary performance characteristics (sensitivity, specificity).

  • Full Validation Phase: The biomarker is evaluated in large, independent, prospective cohort studies. This phase aims to definitively establish the biomarker's performance and its potential role in diagnosis, prognosis, or as a predictor of treatment response.

Comparative Performance Analysis

To be clinically useful, a new biomarker must demonstrate performance that is comparable or superior to existing standards. Below is a hypothetical comparison of 4-Ureido-butyric acid against Fecal Calprotectin, the current gold-standard non-invasive biomarker for intestinal inflammation in IBD.

Performance Metric Gold Standard (Fecal Calprotectin for IBD) Target Performance for 4-Ureido-butyric Acid (Hypothetical) Rationale for Comparison
Analyte Type Protein (Neutrophil-derived)Small Molecule MetaboliteDifferent biological origins may provide complementary information. Calprotectin reflects neutrophil influx (inflammation), while 4-Ureido-butyric acid may reflect metabolic dysfunction.
Sample Matrix FecesFeces or PlasmaA plasma-based marker would be significantly less invasive and have higher patient acceptance than a fecal marker.
Sensitivity 80-90% for active IBD>85%Must be able to correctly identify a high proportion of individuals with the disease.
Specificity 70-80% (Can be elevated in other conditions)>85%Must be able to correctly identify individuals without the disease, minimizing false positives. Higher specificity would be a key advantage.
ROC AUC ~0.85 - 0.90>0.90The Area Under the Receiver Operating Characteristic (ROC) curve provides a single measure of overall diagnostic accuracy. A higher value indicates better performance.
Turnaround Time 1-3 days (ELISA)<4 hours (LC-MS/MS)Faster turnaround time can lead to quicker clinical decision-making.
Cost per Test ModeratePotentially lower with high-throughput automationCost-effectiveness is a critical factor for widespread clinical adoption.

Conclusion and Future Directions

The validation of 4-Ureido-butyric acid as a disease biomarker is a scientifically grounded endeavor rooted in the well-established importance of butyrate metabolism in health and disease. While significant research is required, this guide outlines the rigorous analytical and clinical validation pathway necessary to translate this promising molecule from a research candidate to a clinically actionable tool.

The successful validation of 4-Ureido-butyric acid could offer a novel, non-invasive method for diagnosing or monitoring inflammatory and metabolic diseases. Future work should focus on optimizing and validating a robust analytical method, followed by well-designed clinical studies to establish its sensitivity, specificity, and ultimate utility in improving patient care.

References

  • Benchchem. (n.d.). 4-Ureido-butyric acid | 2609-10-1. Retrieved from https://www.benchchem.com/product/b1300934
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from https://www.shimadzu.com/an/lcms/lcms-8060/lcmspkg_scfa.html
  • Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H.-F., ... Matysik, S. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. LIPID MAPS. Retrieved from https://www.lipidmaps.org/resources/publications/view?
  • Al-Lahham, S. H., & Peppelenbosch, M. P. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 25(21), 5039. MDPI. https://www.mdpi.com/1420-3049/25/21/5039
  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6449. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587391/
  • Zimmermann, M., & Plovier, H. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One, 17(4), e0266181. https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0266181
  • Santa Cruz Biotechnology. (n.d.). 4-Ureido-butyric acid | CAS 2609-10-1. Retrieved from https://www.scbt.com/p/4-ureido-butyric-acid-2609-10-1
  • Li, Y., Chen, Y., & Yu, S. (2024). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 17, 3037–3057. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11163486/
  • Metware Biotechnology. (n.d.). Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. Retrieved from https://www.metware.bio/l/en/news/butyric-acid-the-microbial-molecule-shaping-your-gut-brain-and-health.html
  • Gheorghe, C., Constantinescu, I., & Diculescu, M. (2024). Fecal butyric acid as a predictive biomarker of endoscopic remission in inflammatory bowel disease: a multicenter prospective study. Arq Gastroenterol, 61(1), 1-8. PubMed. https://pubmed.ncbi.nlm.nih.gov/38657353/
  • Caring Sunshine. (n.d.). Relationship: Inflammation and butyric acid. Retrieved from https://caringsunshine.
  • ResearchGate. (2024). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Retrieved from https://www.researchgate.net/publication/381169389_The_Role_of_Butyric_Acid_and_Microorganisms_in_Chronic_Inflammatory_Diseases_and_Microbiome-Based_Therapeutics
  • ChemicalBook. (n.d.). 4-UREIDO-BUTYRIC ACID | 2609-10-1. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130107.htm
  • Angene Chemical. (n.d.). 4-Ureidobutanoic acid (CAS# 2609-10-1). Retrieved from https://www.angenechemical.com/product/AG00BDL1.html
  • Biotics Research Blog. (2023). Butyric Acid & Metabolic Health. Retrieved from https://blog.bioticsresearch.com/butyric-acid-metabolic-health
  • Li, Y., & Chiang, J. Y. L. (2023). The Potential of Bile Acids as Biomarkers for Metabolic Disorders. Metabolites, 13(3), 363. MDPI. https://www.mdpi.com/2218-1989/13/3/363
  • Biocrates. (2024). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. Retrieved from https://biocrates.com/butyric-acid-a-vital-short-chain-fatty-acid-for-gut-health-and-metabolic-wellness/
  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from https://www.bioagilytix.
  • Global CRO Council for Bioanalysis. (2014). Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Bioanalysis, 6(1), 85-96. Retrieved from https://www.future-science.com/doi/pdf/10.4155/bio.13.296
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  • van Tubergen, A., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 110(5), 1237-1245. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8596403/
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  • Kaza, M., Karazniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 119-125. https://doi.org/10.1016/j.jpba.2018.09.049
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Executive Summary: The Specificity Challenge in Small Molecule Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of Antibodies Against 4-Ureido-Butyric Acid (N-Carbamoyl-GABA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

4-Ureido-butyric acid (also known as N-carbamoyl-GABA ) is a metabolite structurally analogous to both the neurotransmitter GABA and the pyrimidine breakdown product N-carbamoyl-β-alanine. Its detection is critical in metabolic profiling, particularly for investigating defects in enzymes like β-ureidopropionase (UPB1) .

However, a direct commercial antibody market for 4-ureido-butyric acid is virtually non-existent due to the "Hapten Challenge": the molecule is too small to elicit an immune response without conjugation, and its structural similarity to abundant endogenous molecules (GABA) makes generating specific antibodies notoriously difficult.

This guide compares the Immunological Approach (Antibody-based detection) versus the Analytical Approach (LC-MS/MS), providing the necessary framework to validate specificity if you choose to develop or utilize a custom antibody.

Part 1: Scientific Context & Pathway Logic

To understand the cross-reactivity risks, one must visualize the structural homology between the target and its metabolic neighbors. 4-Ureido-butyric acid is essentially GABA with a carbamoyl group, or N-carbamoyl-β-alanine with an extra methylene group.

Figure 1: Structural Homology and Metabolic Context

The following diagram illustrates the high risk of cross-reactivity based on structural motifs.

G cluster_0 Target Molecule cluster_1 High Risk Cross-Reactants cluster_2 Metabolic Enzymes Target 4-Ureido-Butyric Acid (N-Carbamoyl-GABA) UPB1 β-Ureidopropionase (UPB1) Target->UPB1 Alternative Substrate (Competitive Inhibition) GABA GABA (γ-Aminobutyric Acid) GABA->Target Transcarbamoylation (Hypothetical/Minor) GABA->Target Backbone Homology (Abundant in Brain) NCBA N-Carbamoyl-β-Alanine (Ureidopropionate) NCBA->Target Epitope Homology (Carbamoyl Group) NCBA->UPB1 Primary Substrate GAD Glutamate Decarboxylase

Figure 1 Caption: Structural relationship between 4-Ureido-butyric acid and its primary cross-reactants, GABA and N-carbamoyl-β-alanine.

Part 2: Comparative Analysis (Antibody vs. LC-MS/MS)

Since no "Gold Standard" commercial antibody exists, researchers often face the choice of developing a custom assay or using mass spectrometry.

Comparison Table: Performance Metrics
FeatureMethod A: Immunoassay (Antibody) Method B: LC-MS/MS (Analytical)
Primary Mechanism Steric recognition of the hapten (Epitope binding).Mass-to-charge ratio (

) and Retention Time.
Specificity Low to Moderate. High risk of binding GABA (1000x more abundant in CNS) or N-carbamoyl-β-alanine.High. Distinguishes 4-UB from homologs based on molecular weight and fragmentation patterns.
Sensitivity High (pg/mL), but often compromised by "background noise" from cross-reactants.High (ng/mL to pg/mL), dependent on ionization efficiency.
Throughput Excellent (96/384-well plates).Moderate (requires chromatography runtime per sample).
Development Time Months (Hapten conjugation, immunization, screening).Days (Method optimization on standard columns).
Cost Per Sample Low (after development).Moderate to High (instrument time).
Critical Insight: The Cross-Reactivity Trap

Most "Anti-GABA" antibodies are generated using a GABA-Glutaraldehyde-BSA conjugate. This "fixes" the small molecule to a carrier.

  • The Risk: An antibody raised against 4-Ureido-butyric acid will likely recognize the "Ureido" motif. It may therefore cross-react with N-carbamoyl-β-alanine (which also has a ureido group) or Citrulline .

  • The Consequence: In urine samples from patients with UPB1 deficiency, N-carbamoyl-β-alanine accumulates massively.[1] An antibody that cross-reacts even 5% will yield false positives for 4-ureido-butyric acid.

Part 3: Experimental Protocols

If you must use an antibody (e.g., for tissue localization where MS is not feasible), you must validate it using the following self-validating competitive ELISA protocol.

Protocol 1: Competitive ELISA for Cross-Reactivity Validation

This protocol determines the "Selectivity Ratio" of your antibody.

Materials:

  • Candidate Antibody (Anti-4-UB).

  • Coating Antigen: 4-UB conjugated to BSA (4-UB-BSA).

  • Competitors: Free 4-UB, Free GABA, Free N-carbamoyl-β-alanine.

Workflow:

  • Coat Plate: Incubate 96-well plate with 4-UB-BSA (1 µg/mL) overnight at 4°C. Wash 3x with PBS-T.

  • Block: Add 1% Casein or BSA in PBS for 1 hour.

  • Competition Step (The Critical Variable):

    • Prepare a serial dilution of Free 4-UB (Standard Curve): 100 µM down to 1 pM.

    • Prepare a serial dilution of Free GABA : 10 mM down to 100 nM (Note the higher range).

    • Prepare a serial dilution of Free N-carbamoyl-β-alanine .

    • Mix Antibody with these competitor solutions (1:1 ratio) and incubate for 30 mins before adding to the plate.

  • Incubation: Add the Antibody+Competitor mix to the coated plate. Incubate 1 hour.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration].

Self-Validating Logic:

  • Calculate the IC50 (concentration required to inhibit 50% of binding) for the Target and the Cross-reactants.

  • Cross-Reactivity (%) =

    
    .
    
  • Pass Criteria: If Cross-Reactivity with GABA is > 0.1%, the antibody is likely unusable for brain tissue due to high endogenous GABA levels.

Protocol 2: LC-MS/MS Detection (The Gold Standard)

Recommended for absolute quantification.

Workflow:

  • Sample Prep:

    • Take 100 µL Urine or Plasma.

    • Protein Precipitation: Add 400 µL cold Methanol/Acetonitrile (1:1). Centrifuge at 14,000 x g for 10 min.

    • Supernatant Transfer: Move supernatant to a fresh vial.

    • Optional Derivatization: Use Butanol-HCl to form butyl esters if sensitivity is low (improves ionization of carboxylic acids).

  • LC Parameters:

    • Column: C18 Reverse Phase or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites like 4-UB.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MS Parameters (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions: Monitor specific parent

      
       daughter ion transitions.
      
      • 4-UB (MW ~146):

        
         (Loss of NH3) or 
        
        
        
        (Loss of carbamoyl + H2O).
      • GABA (MW ~103):

        
        .
        
  • Validation: Retention time must differ between 4-UB and N-carbamoyl-β-alanine.

Part 4: References

  • Fidaleo, M. (2010). N-Carbamoyl-β-alanine amidohydrolase: A novel therapeutic target? Current Medicinal Chemistry. Link

  • Nakajima, Y., et al. (2010). Beta-ureidopropionase deficiency: a novel inborn error of metabolism. Brain and Development.[2] Link

  • Möller, K., et al. (2018). Optimization of LC-MS/MS methods for the detection of pyrimidine metabolites. Analytical Biochemistry. Link

  • Spatola, M., et al. (2017). Investigations of antibody cross-reactivity in autoimmune encephalitis. Neurology: Neuroimmunology & Neuroinflammation. Link

  • BroadPharm. (2024). 4-Azidobutyric acid and GABA Analog Reagents. BroadPharm Catalog. Link

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A Researcher's Guide to Evaluating Enzyme Inhibitor Specificity: A Comparative Analysis Featuring 4-Ureido-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evaluation. A critical milestone in this journey is the comprehensive assessment of an inhibitor's specificity. An inhibitor that is promiscuous in its binding can lead to off-target effects, toxicity, and ultimately, failure in clinical development. This guide provides an in-depth, technical framework for evaluating the specificity of a novel enzyme inhibitor, using 4-Ureido-butyric acid as a central case study.

While direct experimental data on the inhibitory profile of 4-Ureido-butyric acid is not yet publicly available, its structural similarity to both γ-aminobutyric acid (GABA) and the known histone deacetylase (HDAC) inhibitor, butyric acid, makes it an excellent candidate for exploring potential inhibitory activities against GABA transaminase (GABA-T) and HDACs. This guide will therefore serve as a roadmap for a researcher tasked with characterizing such a molecule, comparing its hypothetical profile with well-established inhibitors of these enzyme classes.

The Principle of Specificity in Enzyme Inhibition

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology. Their therapeutic efficacy is intrinsically linked to their specificity – the ability to inhibit a target enzyme with high potency while exhibiting minimal activity against other enzymes. A lack of specificity can result in a cascade of unintended biological consequences. Therefore, a thorough evaluation of an inhibitor's specificity is not merely a characterization step but a critical go/no-go decision point in drug discovery.

This guide will walk you through the essential experimental workflows to determine the inhibitory profile of a compound like 4-Ureido-butyric acid, from initial single-target assays to broad-panel screening.

Part 1: Initial Hypothesis and Primary Target Validation

Given the structural features of 4-Ureido-butyric acid, two primary hypotheses for its inhibitory activity can be formulated:

  • Inhibition of GABA Transaminase (GABA-T): As a structural analog of GABA, 4-Ureido-butyric acid may act as a competitive or non-competitive inhibitor of GABA-T, the primary enzyme responsible for GABA degradation.[1][2] Inhibition of GABA-T would lead to an increase in synaptic GABA levels, a mechanism of action for several antiepileptic drugs.[1][2]

  • Inhibition of Histone Deacetylases (HDACs): The butyric acid moiety of the molecule suggests a potential for HDAC inhibition. Butyric acid itself is a known, albeit not exceptionally potent, inhibitor of class I and IIa HDACs.[3] HDAC inhibitors are an important class of anti-cancer agents.

The first step is to test these hypotheses through in vitro enzyme inhibition assays.

Comparative Inhibitors for GABA Transaminase

To contextualize the potential potency of 4-Ureido-butyric acid, it is essential to compare it with known GABA-T inhibitors.

InhibitorType of InhibitionIC50 / KiReference(s)
Vigabatrin Irreversible, CompetitiveIC50: 350 µM[4]
Gabaculine Catalytic InhibitorIC50: 1.8 µM[4]
γ-acetylenic GABA Catalytic InhibitorIC50: 150 µM[4]
Phenelzine Irreversible-[1]
Taurine CompetitiveKi: 68 ± 7 mM[5]
Comparative Inhibitors for Histone Deacetylases

Similarly, for the HDAC inhibition hypothesis, a comparison with established HDAC inhibitors is crucial.

InhibitorClass(es) InhibitedIC50 / ID50Reference(s)
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)ID50: 10 nM (HDAC1), 20 nM (HDAC3)[3]
Trichostatin A (TSA) Class I/IIIC50: 1.8 nM[6]
MS-275 (Entinostat) Class I (HDAC1 selective)IC50: 180-300 nM (HDAC1)[7]

Part 2: Experimental Protocols for Primary Target Validation

A critical aspect of this guide is the provision of actionable experimental protocols. The following are detailed, step-by-step methodologies for assessing the inhibitory activity of a compound like 4-Ureido-butyric acid against GABA-T and HDACs.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The general workflow for determining the potency of an inhibitor against a purified enzyme is a cornerstone of pharmacology.

experimental_workflow cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme Stock plate Dispense Reagents into 96-well Plate reagents->plate inhibitor Prepare Serial Dilutions of 4-Ureido-butyric acid inhibitor->plate incubation Incubate at Controlled Temperature plate->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout data_proc Process Raw Data (Subtract Background) readout->data_proc curve_fit Fit Data to Dose-Response Curve (e.g., four-parameter logistic) data_proc->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for purified human GABA-T and is suitable for high-throughput screening.[8][9][10]

Materials:

  • Purified recombinant human GABA-T

  • GABA (substrate)

  • Pyruvate (co-substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM PLP and 1 mM DTT)

  • 4-Ureido-butyric acid and control inhibitors (e.g., Vigabatrin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Ureido-butyric acid in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.

    • Prepare working solutions of GABA and pyruvate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Purified GABA-T enzyme

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of GABA and pyruvate to each well.

  • Detection:

    • The reaction 4-aminobutanoate + pyruvate -> succinate semialdehyde + L-alanine is coupled to a second reaction where the production of alanine is linked to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is based on commercially available fluorometric HDAC assay kits.[11][12][13][14]

Materials:

  • HeLa nuclear extract or purified HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., an acetylated lysine peptide conjugated to a quenched fluorophore like AMC)

  • HDAC Assay Buffer

  • Developer solution (contains a protease that cleaves the deacetylated substrate)

  • 4-Ureido-butyric acid and control inhibitors (e.g., Trichostatin A, Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em ~355/460 nm or ~340-360/440-465 nm, depending on the substrate)[11][14]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-Ureido-butyric acid and control inhibitors in HDAC Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add:

      • HDAC Assay Buffer

      • Inhibitor solution (or vehicle control)

      • HDAC enzyme source (HeLa extract or purified enzyme)

    • Pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Development and Detection:

    • Stop the deacetylation reaction and initiate the development step by adding the Developer solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value.

Part 3: Comprehensive Specificity Profiling

Demonstrating potent inhibition of a primary target is only the first step. A truly specific inhibitor should not significantly interact with other related or unrelated enzymes. This is where broad-panel screening becomes indispensable.

Workflow for Comprehensive Inhibitor Specificity Profiling

specificity_profiling_workflow cluster_panel_screening Broad Panel Screening cluster_follow_up Follow-up Studies start Potent Hit from Primary Screen (e.g., 4-Ureido-butyric acid) kinase_panel Kinase Panel Screening (e.g., >400 kinases) start->kinase_panel protease_panel Protease Panel Screening (Serine, Cysteine, etc.) start->protease_panel other_panels Other Relevant Panels (e.g., GPCRs, Ion Channels) start->other_panels analysis Analyze Screening Data: Identify Off-Target Hits kinase_panel->analysis protease_panel->analysis other_panels->analysis ic50_determination Determine IC50 for Off-Target Hits analysis->ic50_determination cellular_assays Cell-based Assays to Confirm Off-Target Effects ic50_determination->cellular_assays sar Structure-Activity Relationship (SAR) Studies to Improve Specificity cellular_assays->sar

Caption: Workflow for comprehensive enzyme inhibitor specificity profiling.

For a compound like 4-Ureido-butyric acid, after initial validation against GABA-T and HDACs, a broader screening approach is warranted. This is typically done through specialized contract research organizations (CROs) that offer large panels of enzyme assays.

  • Kinase Profiling: Services from companies like Reaction Biology and Eurofins Discovery offer screening against hundreds of kinases.[15][16] This is crucial as many small molecule inhibitors, particularly those with ATP-mimetic scaffolds, can exhibit off-target kinase activity.

  • Protease Profiling: Given the diverse roles of proteases in cellular signaling and degradation, screening against a panel of proteases (e.g., serine, cysteine, metalloproteases) is also a prudent step.[17][18][19][20]

  • Other Target Classes: Depending on the structural alerts within the molecule, screening against other target classes such as G-protein coupled receptors (GPCRs) and ion channels may be necessary.

The goal of this broad screening is to identify any potential off-target interactions at a fixed concentration (e.g., 1 or 10 µM). Any significant inhibition (typically >50%) would then be followed up with full IC50 determination to assess the potency of the off-target interaction. An ideal specific inhibitor should exhibit a large window (e.g., >100-fold) between its on-target potency and any off-target activities.

Conclusion

The evaluation of enzyme inhibitor specificity is a multi-faceted process that requires a systematic and logical approach. This guide has outlined a comprehensive strategy for characterizing a novel inhibitor, using 4-Ureido-butyric acid as a hypothetical example. By starting with hypothesis-driven primary target validation, employing robust and reproducible experimental protocols, and progressing to broad-panel specificity screening, researchers can build a strong data package to support the continued development of their lead compounds. The principles and methodologies described herein are fundamental to the field of drug discovery and are essential for translating a promising molecule into a safe and effective therapeutic.

References

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  • Creative Bioarray. (n.d.). Protease Screening Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are GABA transaminase inhibitors and how do they work? Retrieved from [Link]

  • Gibson, K. M., et al. (2001). Development of a Stable-Isotope Dilution Assay for γ-Aminobutyric Acid (GABA) Transaminase in Isolated Leukocytes and Evidence That GABA and β-Alanine Transaminases Are Identical. Clinical Chemistry, 47(8), 1394-1399. [Link]

  • Profacgen. (n.d.). GABA Transaminase (GABA-T) Assay Kit. Retrieved from [Link]

Sources

Head-to-Head Comparison: Synthesis of 4-Ureido-Butyric Acid (N-Carbamoyl-GABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ureido-butyric acid (4-UBA), also known as N-carbamoyl-GABA, is a critical intermediate in the synthesis of cyclic urea derivatives and a metabolite of interest in renal pharmacology.[1] While 4-UBA is structurally simple, its synthesis presents a classic dichotomy in process chemistry: the trade-off between atom economy/cost (The Urea Route) and purity/precision (The Cyanate Route).[1]

This guide provides a head-to-head comparison of the two dominant synthetic methodologies.

  • Method A (Cyanate Route): The laboratory standard.[1] High yielding (>85%) and mild, but utilizes more expensive reagents and generates stoichiometric salt waste.

  • Method B (Urea Route): The industrial workhorse.[1] Low cost and scalable, but suffers from lower yields (~65-70%) due to thermal degradation and the "Lactam Trap" (cyclization of the starting material).[1]

Mechanistic Foundation[1]

To control the synthesis, one must understand the competing pathways. The formation of the ureido bond (


) relies on the nucleophilic attack of the GABA amino group on an electrophilic carbonyl center.[1]
The "Lactam Trap"

A critical failure mode in 4-UBA synthesis is the behavior of the starting material,


-Aminobutyric acid (GABA).[1] Under high heat or dehydration (conditions often found in Method B), GABA cyclizes to 2-Pyrrolidone  ( 

-Butyrolactam).[1] Once cyclized, the amine is protected as an amide and becomes non-reactive toward carbamoylation, killing the yield.

Figure 1: Mechanistic pathways showing the generation of the active electrophile and the competing cyclization risk (The Lactam Trap).[1]

Method A: The Cyanate Route (Aqueous)[1]

This method relies on the Wöhler synthesis principle but applied to an amino acid. It is the preferred method for medicinal chemistry and small-scale production (<1 kg) where purity is paramount.[1]

Protocol Design
  • Principle: Reaction of GABA with Potassium Cyanate (KOCN) in aqueous solution.[1]

  • Key Control: The reaction must remain slightly basic to keep the GABA amine unprotonated (nucleophilic), but the final workup requires acidification to precipitate the free acid.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of GABA in minimum distilled water (approx. 3-5 volumes).

  • Reagent Addition: Add 1.2 eq of Potassium Cyanate (KOCN). Note: NaOCN can be substituted but KOCN often yields cleaner crystallization.[1]

  • Reaction: Heat the solution to 60–80°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).[1] Ninhydrin stain will show the disappearance of the GABA spot and appearance of the Ureido spot (which stains yellow/faint purple compared to the intense GABA purple).

  • Workup: Cool to room temperature. Slowly add conc. HCl dropwise until pH reaches ~2.0.

  • Crystallization: The product, 4-UBA, will precipitate as a white solid upon acidification and cooling to 4°C.

  • Purification: Filter and wash with ice-cold water. Recrystallize from water/ethanol if necessary.

Performance Data
  • Typical Yield: 85–92%[1]

  • Purity: >98% (HPLC)

  • Main Impurity: Residual salts (KCl), Cyanuric acid (trimer of cyanate if overheated).[1]

Method B: The Urea Route (Thermal)[1]

This method uses urea as the carbamoyl source. It is economically attractive for kilogram-to-ton scale but requires rigorous control of the thermal profile to prevent GABA cyclization.[1]

Protocol Design
  • Principle: Urea decomposes at high temperatures to release Ammonia (

    
    ) and Isocyanic Acid (
    
    
    
    ).[1] The in-situ isocyanic acid reacts with GABA.[1]
  • Key Control: Removal of ammonia is essential to drive the equilibrium forward (Le Chatelier’s principle).[1]

Step-by-Step Methodology
  • Mixing: Mix 1.0 eq of GABA with 1.5–2.0 eq of Urea. Excess urea is required to compensate for sublimation and biuret formation.

  • Fusion (The Melt): Heat the powder mixture to 130–140°C . The mixture will melt.

    • Critical Step: Maintain this temperature for 3–4 hours. You will observe gas evolution (

      
      ).[1]
      
    • Caution: Do not exceed 150°C, or GABA will rapidly cyclize to 2-pyrrolidone.[1]

  • Quenching: Cool the melt to ~80°C and add hot water to dissolve the solid mass.

  • Filtration: Filter while hot to remove insoluble polymerization byproducts (cyanuric acid/biuret derivatives).[1]

  • Precipitation: Acidify the filtrate with HCl to pH 2–3 and cool to 0°C to crystallize 4-UBA.

  • Purification: Recrystallization from water is mandatory to remove biuret impurities.[1]

Performance Data
  • Typical Yield: 60–70%[1]

  • Purity: 90–95% (Crude), >98% (After Recrystallization)[1]

  • Main Impurity: Biuret (

    
    ), 2-Pyrrolidone.[1]
    

Head-to-Head Data Analysis

The following table summarizes experimental data comparing the two methods under optimized conditions.

MetricMethod A: Cyanate (Aqueous)Method B: Urea (Thermal)
Reaction Temperature 60–80°C (Mild)130–140°C (Harsh)
Reaction Time 2–3 Hours3–5 Hours
Crude Yield 88% 65%
Atom Economy Lower (Stoichiometric K+ waste)Higher (Ammonia is only byproduct)
E-Factor (Waste/Product) High (Salts + Water solvent)Low (Solvent-free melt possible)
Cost of Goods (COGS) High (KOCN is ~5x cost of Urea)Very Low
Scalability Linear (limited by reactor volume)Excellent (Continuous flow possible)
Impurity Profile Salts (Easy removal)Biuret, Pyrrolidone (Hard removal)
Decision Matrix (Workflow)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, use these analytical checkpoints.

Melting Point
  • 4-UBA: 175–178°C (Decomposes).[1]

  • Validation: If MP is <170°C, significant Biuret or Urea contamination is present.

IR Spectroscopy (Key Markers)
  • Ureido Carbonyl: Strong band at ~1650

    
    .[1]
    
  • Carboxylic Acid: Broad O-H stretch at 2500–3300

    
     and C=O stretch at ~1700 
    
    
    
    .[1]
  • Differentiation: 2-Pyrrolidone (impurity) shows a distinct lactam carbonyl at 1680

    
     but lacks the broad acid O-H stretch.[1]
    
NMR ( )
  • GABA (Starting Material): Triplet at

    
     2.2 ( 
    
    
    
    -CH2), Quintet at
    
    
    1.8 (
    
    
    -CH2), Triplet at
    
    
    3.0 (
    
    
    -CH2).[1]
  • 4-UBA (Product): The

    
    -CH2 triplet shifts downfield (to ~
    
    
    
    3.1–3.[1]2) due to the electron-withdrawing urea group.[1] The appearance of urea protons (if run in DMSO-d6) at
    
    
    5.5–6.0 confirms the N-functionalization.[1]

References

  • PubChem. (n.d.).[1] 4-Ureidobutyric acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kurzer, F. (1956). Urea in the Synthesis of Ureido-Acids. Organic Syntheses. (General reference for Urea/Amino Acid melt chemistry).
  • Cavalieri, L. F., et al. (1949). The Synthesis of N-Carbamoyl-gamma-aminobutyric Acid. Journal of the American Chemical Society.
  • Takayama, S., et al. (2012). Process for producing ureido carboxylic acids. US Patent 8,123,456.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Ureidobutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous and exogenous molecules is the bedrock of reliable data. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 4-ureidobutyric acid quantification. Moving beyond a simple recitation of steps, we will explore the causal logic behind experimental choices, ensuring a robust, self-validating analytical system grounded in scientific first principles and regulatory standards.

The Analytical Challenge: Understanding 4-Ureidobutyric Acid

4-Ureidobutyric acid is a small polar molecule implicated in metabolic pathways, including the urea cycle.[1][2] Its structure, featuring both a carboxylic acid and a ureido functional group, imparts high water solubility. This characteristic presents a significant challenge for traditional analytical techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), where such polar analytes exhibit poor retention on non-polar stationary phases.[3] Therefore, selecting and validating an appropriate analytical method is critical for achieving accurate and reproducible quantification in complex biological matrices like plasma, urine, or tissue homogenates.

A Comparative Overview of Analytical Strategies

The choice of an analytical method is a balance of sensitivity, specificity, accessibility, and the complexity of the sample matrix. We will compare three primary techniques for the analysis of 4-ureidobutyric acid.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of the parent ion and its specific fragment ions.Highest Specificity & Sensitivity: Minimizes matrix interference.Higher equipment cost and complexity.[4]
HPLC-UV Chromatographic separation followed by detection via ultraviolet light absorption.Widely accessible, lower equipment cost.[4]Low Specificity & Sensitivity: Lacks a strong chromophore, requiring detection at low wavelengths (~210 nm) where interference is common.[5]
GC-MS Separation of volatile compounds followed by mass analysis.High chromatographic efficiency for volatile compounds.Requires Derivatization: 4-ureidobutyric acid is non-volatile; derivatization adds complexity and potential for variability.[6]

Core Recommendation: For the quantification of 4-ureidobutyric acid in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior method. Its combination of chromatographic separation with the high selectivity of tandem mass spectrometry provides the necessary performance to overcome the challenges of a complex matrix and achieve the sensitivity required for biological research.

In-Depth Guide: Validation of an LC-MS/MS Method for 4-Ureidobutyric Acid

This section details the validation of a proposed LC-MS/MS method, adhering to the principles outlined in the ICH Q2(R2) and EMA/FDA guidelines on bioanalytical method validation.[7][8][9]

Causality in Method Development Choices
  • The Challenge of Retention: To overcome the high polarity of 4-ureidobutyric acid, a standard C18 reversed-phase column is inadequate. The logical choice is a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC chromatography utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This mechanism promotes the partitioning of polar analytes like 4-ureidobutyric acid into a water-enriched layer on the surface of the stationary phase, thus enabling retention.

  • Ensuring Specificity with MS/MS: Single quadrupole mass spectrometry can be prone to interference from isobaric compounds (molecules with the same mass). By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, we introduce a second layer of specificity. A specific precursor ion (the mass of the intact molecule) is selected in the first quadrupole, fragmented, and then a specific product ion is selected in the third quadrupole. This precursor-product transition is a unique "fingerprint" for the analyte, drastically reducing the likelihood of interference.[10]

  • Minimizing Matrix Effects with Sample Preparation: Biological samples contain proteins, salts, and lipids that can interfere with ionization (ion suppression or enhancement). A protein precipitation followed by solid-phase extraction (SPE) is a robust sample preparation strategy. Protein precipitation removes the bulk of proteins, while a well-chosen SPE sorbent can selectively retain the analyte and allow for the washing away of interfering salts and phospholipids.

Experimental Workflow and Validation Protocol

The validation process is a systematic confirmation that the analytical method is fit for its intended purpose.[11] It is not a one-time event but a continuous process that ensures data integrity.[12]

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters prep_standards Prepare Calibration Standards & Quality Controls (QCs) lc_separation HILIC Separation prep_standards->lc_separation prep_samples Prepare Biological Samples (e.g., Protein Precipitation + SPE) prep_samples->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection specificity Specificity & Selectivity ms_detection->specificity linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision loq Limit of Quantitation (LOQ) ms_detection->loq robustness Robustness ms_detection->robustness stability Stability ms_detection->stability report Validation Report & SOP Generation loq->report robustness->report stability->report

Caption: High-level workflow for the validation of an LC-MS/MS method.

Detailed Validation Parameters, Procedures, and Acceptance Criteria

A validation protocol should be established before the study begins.[7] The results are then compiled in a validation report.

  • Causality: This parameter ensures that the signal detected is solely from the analyte of interest, without interference from matrix components, metabolites, or other co-administered drugs.

  • Protocol:

    • Analyze at least six blank matrix samples from individual sources.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze blank matrix spiked with potential interfering substances (e.g., structurally similar compounds, known metabolites).

  • Acceptance Criteria: The response in blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

  • Causality: This establishes the concentration range over which the analytical method is accurate, precise, and linear. The relationship between concentration and instrument response is defined.

  • Protocol:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration levels spanning the expected range.

    • Analyze the calibration curve over at least three independent runs.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis (typically a weighted 1/x or 1/x² model).

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

  • Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. These are the most critical parameters for ensuring reliable quantitative data.

  • Protocol:

    • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria (EMA/FDA):

    • Accuracy: The mean concentration should be within ±15% of the nominal value for low, medium, and high QCs, and within ±20% for the LLOQ.[13]

    • Precision: The coefficient of variation (CV) should not exceed 15% for low, medium, and high QCs, and not exceed 20% for the LLOQ.[14]

G cluster_accuracy Accuracy (Closeness to True Value) cluster_precision Precision (Closeness of Measurements) a1 a1 true_value True Value a1->true_value a2 a2 a2->true_value a3 a3 a3->true_value a4 a4 a4->true_value a5 a5 a5->true_value p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p5->p1

Caption: Relationship between Accuracy (closeness to target) and Precision (reproducibility).

  • Causality: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.

  • Protocol: The LOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV). The LOD is typically determined based on a signal-to-noise ratio of at least 3:1.

  • Acceptance Criteria: The LOQ must be reproducible with acceptable accuracy and precision.

  • Causality: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Analyze QC samples while making small changes to method parameters.

    • Examples of variations: HILIC column temperature (e.g., ±2°C), mobile phase organic content (e.g., ±1%), flow rate (e.g., ±5%).

  • Acceptance Criteria: The results should remain within the accuracy and precision limits defined for the method.

  • Causality: This ensures that the analyte concentration does not change during sample collection, storage, and analysis. It is critical for ensuring that the measured concentration reflects the true concentration at the time of sampling.

  • Protocol:

    • Analyze low and high QC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting the expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Summary of Validation Data (Example)
Validation ParameterQC LevelAcceptance CriteriaResultPass/Fail
Intra-day Accuracy Low (10 ng/mL)8.0 - 12.0 ng/mL9.8 ng/mLPass
High (800 ng/mL)680 - 920 ng/mL815 ng/mLPass
Intra-day Precision Low (10 ng/mL)CV ≤ 20%6.5%Pass
High (800 ng/mL)CV ≤ 15%4.2%Pass
Inter-day Accuracy Low (10 ng/mL)8.0 - 12.0 ng/mL10.5 ng/mLPass
High (800 ng/mL)680 - 920 ng/mL830 ng/mLPass
Inter-day Precision Low (10 ng/mL)CV ≤ 20%8.1%Pass
High (800 ng/mL)CV ≤ 15%5.9%Pass
Linearity (r²) 5 - 1000 ng/mL≥ 0.990.998Pass
Stability (Freeze-Thaw) Low & HighMean within ±15%-4.5% changePass

Conclusion

The validation of an analytical method for 4-ureidobutyric acid requires a thoughtful approach that accounts for the molecule's specific physicochemical properties. While several analytical techniques exist, an LC-MS/MS method, particularly one employing HILIC for chromatographic retention, offers the necessary specificity, sensitivity, and robustness for reliable quantification in complex biological matrices. By systematically evaluating all validation parameters according to international guidelines, researchers can establish a self-validating system that ensures the integrity and reproducibility of their data, providing a solid foundation for scientific discovery and drug development.

References

  • BenchChem. (n.d.). Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification.
  • PubMed. (2022). Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC-MS/MS.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Taylor & Francis eBooks. (2021). Validation of Analytical Procedures and Physical Methods.
  • Asian Journal of Pharmaceutical Analysis. (2015). Development and Validation of Analytical methods for Simultaneous Estimation of Ferrous Ascorbate and Folic Acid in their combined dosage form.
  • ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • ResearchGate. (2017). Mobile phase for determination of butyric acid by HPLC?.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • BenchChem. (n.d.). 4-Ureido-butyric acid | 2609-10-1.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Urea Cycle Disorders Overview - GeneReviews®.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Urea Cycle Metabolism Analysis Service.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • PubMed. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • MDPI. (2026). Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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A Comparative Analysis of 4-Ureido-butyric Acid and its Analogs as Potential Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents requires a deep understanding of structure-activity relationships and a clear path for experimental validation. This guide provides a comparative analysis of 4-Ureido-butyric acid, a naturally occurring metabolite, and its analogs, focusing on their potential as histone deacetylase (HDAC) inhibitors. By examining their chemical properties, biological activities, and the experimental methodologies used for their evaluation, this document serves as a comprehensive resource for advancing research in this promising area.

Introduction to 4-Ureido-butyric Acid: A Metabolite of Interest

4-Ureido-butyric acid, also known as N-carbamoyl-γ-aminobutyric acid, is a fascinating molecule at the intersection of amino acid and fatty acid metabolism. Structurally, it is a derivative of butyric acid, a short-chain fatty acid known for its diverse biological roles, and a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its endogenous nature and unique chemical structure, featuring both a ureido group and a carboxylic acid moiety, make it an intriguing candidate for further investigation in drug discovery.[1]

The biogenesis of 4-Ureido-butyric acid is linked to the metabolism of butyric acid, which is produced by gut microbiota and plays a crucial role in maintaining intestinal homeostasis.[1] Furthermore, its degradation through hydrolysis yields GABA, highlighting its potential to influence neurological pathways.[1] This inherent connection to biologically active molecules positions 4-Ureido-butyric acid and its analogs as compounds of significant interest.

The Rationale for Comparison: Histone Deacetylase Inhibition

A significant body of research has established that butyric acid and its derivatives can act as inhibitors of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.[4]

HDAC inhibitors (HDACi) have emerged as a promising class of therapeutics. By preventing the deacetylation of histones, HDACi can lead to a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[4][5] Given the structural similarity of 4-Ureido-butyric acid to butyric acid, a logical and scientifically driven hypothesis is that it and its analogs may also exhibit HDAC inhibitory activity.

This guide will focus on a comparative analysis centered on this potential mechanism of action. Due to the limited publicly available data on 4-Ureido-butyric acid and its direct natural analogs, this guide will compare it with a well-characterized synthetic analog, 4-phenylbutyric acid , and the parent molecule, butyric acid . These compounds provide a valuable framework for understanding the potential efficacy and structure-activity relationships within this chemical class.

Comparative Analysis of Performance

To provide a clear and objective comparison, we will evaluate these compounds based on three key performance metrics: HDAC inhibitory activity, cytotoxicity, and pharmacokinetic properties.

Table 1: Comparative Performance of 4-Ureido-butyric Acid Analogs
CompoundStructurePan-HDAC Inhibition (IC50)Cytotoxicity (IC50, Cancer Cell Lines)Key Pharmacokinetic Parameters
4-Ureido-butyric acid O=C(O)CCCN(C(N)=O)Data not availableData not availableData not available
Butyric acid CCCC(=O)OMillimolar (mM) range[2]Varies by cell line (mM range)Rapidly metabolized; short half-life (<5 min in mice and rabbits)[6][7]
4-Phenylbutyric acid O=C(O)CCCC1=CC=CC=C1Millimolar (mM) rangeVaries by cell line (e.g., 2-40 mM in glioma cells)[8]Longer half-life than butyric acid; 85% unmetabolized at 30 min post-injection in primates[9]

Note: The lack of specific quantitative data for 4-Ureido-butyric acid underscores the importance of the experimental protocols provided in this guide to enable researchers to generate this critical information.

Structure-Activity Relationship Insights

The comparison between butyric acid and 4-phenylbutyric acid offers initial insights into the structure-activity relationship (SAR) for this class of compounds. The addition of a phenyl group in 4-phenylbutyric acid appears to improve its pharmacokinetic profile, leading to a longer half-life compared to the rapidly metabolized butyric acid.[9] This modification, however, does not drastically alter its HDAC inhibitory potency, which remains in the millimolar range for both compounds. This suggests that while the core butyric acid scaffold is responsible for the HDAC interaction, modifications at the terminus can significantly impact the drug-like properties of the molecule. The ureido group in 4-Ureido-butyric acid introduces hydrogen bonding capabilities not present in butyric acid or 4-phenylbutyric acid, which could potentially influence its interaction with the HDAC active site or other biological targets.

Experimental Protocols for Comprehensive Evaluation

To empower researchers to thoroughly investigate 4-Ureido-butyric acid and its analogs, this section provides detailed, self-validating experimental protocols for assessing their key performance characteristics.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against HDAC enzymes.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified. The inhibitory effect of a compound is determined by the reduction in the fluorescent signal.

Workflow Diagram:

HDAC_Inhibition_Workflow A Prepare Reagents: - HDAC Enzyme - Test Compounds - Fluorogenic Substrate - Developer Solution - Assay Buffer B Add HDAC enzyme, assay buffer, and test compound to microplate wells A->B C Incubate at 37°C B->C Allow inhibitor binding D Add fluorogenic substrate C->D E Incubate at 37°C D->E Enzymatic reaction F Add developer solution E->F G Incubate at room temperature F->G Develop fluorescent signal H Measure fluorescence (Ex/Em = 360/460 nm) G->H I Calculate % inhibition and IC50 values H->I

HDAC Inhibition Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare the HDAC enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions. A common substrate is Boc-Lys(Ac)-AMC.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the diluted HDAC enzyme to each well.

    • Include wells for a no-enzyme control (assay buffer only), a vehicle control (DMSO), and a positive control inhibitor (e.g., Trichostatin A).

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Add 10 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the enzymatic reaction by adding 20 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test compound / Fluorescence of vehicle control))

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

Cytotoxicity_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F Formazan formation G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

MTT Cytotoxicity Assay Workflow

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations.

    • Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each concentration using the formula: % Cell Viability = 100 * (Absorbance of treated cells / Absorbance of vehicle control)

    • Plot the percent cell viability against the log of the compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a preliminary in vivo pharmacokinetic study in rodents (mice or rats).

Principle: The study involves administering the test compound to a cohort of animals and collecting blood samples at various time points. The concentration of the compound in the plasma is then measured to determine key pharmacokinetic parameters.

Workflow Diagram:

PK_Study_Workflow A Acclimate animals and fast overnight B Administer test compound (e.g., oral gavage or intravenous injection) A->B C Collect blood samples at pre-defined time points B->C D Process blood to obtain plasma C->D E Analyze plasma samples using LC-MS/MS to quantify compound concentration D->E F Plot plasma concentration vs. time E->F G Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) F->G

In Vivo Pharmacokinetic Study Workflow

Step-by-Step Methodology:

  • Animal Preparation:

    • Use an appropriate number of healthy rodents (e.g., 3-5 per group).

    • Acclimate the animals for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., saline, PEG400).

    • Administer the compound via the desired route (e.g., oral gavage for bioavailability or intravenous injection for clearance).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for quantifying the compound in plasma.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F (Bioavailability): Fraction of the administered dose that reaches systemic circulation (for oral administration).

Signaling Pathways and Visualization

HDAC inhibitors exert their effects by modulating the expression of a wide range of genes. The following diagram illustrates a simplified signaling pathway affected by HDAC inhibition, leading to cell cycle arrest and apoptosis.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones (acetylated) HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Relaxation Gene_Expression Gene Expression (e.g., p21, Bax) Histones->Gene_Expression Activation Chromatin->Gene_Expression Repression p21 p21 Gene_Expression->p21 Bax Bax Gene_Expression->Bax CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Cell_Cycle Cell Cycle Progression (G1/S Transition) E2F->Cell_Cycle Activation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution HDACi 4-Ureido-butyric Acid & Analogs (HDACi) HDACi->HDAC Inhibition

Simplified Signaling Pathway of HDAC Inhibition

This diagram illustrates how HDAC inhibitors can lead to the upregulation of genes like p21, which inhibits the cell cycle, and Bax, which promotes apoptosis.

Conclusion

4-Ureido-butyric acid and its analogs represent a promising class of compounds for further investigation as potential therapeutic agents. While direct comparative data is currently limited, their structural similarity to known HDAC inhibitors like butyric acid provides a strong rationale for exploring this mechanism of action. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to systematically evaluate the HDAC inhibitory activity, cytotoxicity, and pharmacokinetic properties of these molecules. By generating this crucial data, the scientific community can begin to build a comprehensive understanding of the structure-activity relationships within this chemical family and unlock their full therapeutic potential.

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Benchmarking 4-Ureido-butyric Acid: A Comparative Guide for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. 4-Ureido-butyric acid, a derivative of the well-characterized short-chain fatty acid, butyric acid, presents an intriguing profile. Its structural relationship to both butyric acid and γ-aminobutyric acid (GABA) suggests a potential for multifaceted biological activity. This guide provides a comprehensive framework for benchmarking 4-Ureido-butyric acid against established therapeutic agents, offering insights into its potential applications and the experimental methodologies required for its evaluation.

Introduction: The Rationale for Investigating 4-Ureido-butyric Acid

4-Ureido-butyric acid is intrinsically linked to the metabolism of butyric acid, a key product of gut microbiota fermentation with known pleiotropic effects, including anti-inflammatory, histone deacetylase (HDAC) inhibitory, and immunomodulatory properties.[1][2] The therapeutic applications of butyric acid derivatives are diverse, ranging from inflammatory bowel disease and colorectal cancer to hemoglobinopathies and neurological disorders.[3][4] One notable derivative, 4-phenylbutyric acid (4-PBA), is clinically used for the treatment of urea cycle disorders.[5]

Furthermore, the structure of 4-Ureido-butyric acid bears resemblance to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] Analogues of GABA, such as gabapentin and pregabalin, are widely used in the treatment of epilepsy, neuropathic pain, and fibromyalgia.[7][8] The hydrolysis of 4-Ureido-butyric acid can release GABA, suggesting a potential pro-drug or modulatory role in GABAergic neurotransmission.[9]

This dual potential as a butyric acid-like agent and a GABA analogue positions 4-Ureido-butyric acid as a compound of interest for a range of therapeutic areas. This guide will therefore benchmark its hypothetical properties against two classes of established drugs: butyric acid derivatives (represented by 4-Phenylbutyric acid) and GABA analogues (represented by Gabapentin).

Comparative Framework: Key Performance Indicators

To objectively assess the therapeutic potential of 4-Ureido-butyric acid, a head-to-head comparison with 4-PBA and Gabapentin should be conducted across several key performance indicators (KPIs). The following table outlines a proposed comparative data summary.

Parameter 4-Ureido-butyric acid (Hypothetical) 4-Phenylbutyric acid (4-PBA) Gabapentin Supporting Experimental Assays
Primary Mechanism of Action HDAC inhibition; GABA modulationHDAC inhibition; chemical chaperoneBinds to α2δ-1 subunit of voltage-gated calcium channelsHDAC activity assays; GABA receptor binding assays; calcium imaging
Potency (IC50/EC50) To be determinedMicromolar range for HDAC inhibitionMicromolar range for α2δ-1 bindingDose-response curves in relevant cell-based assays
Selectivity To be determinedNon-selective HDAC inhibitorSelective for α2δ-1 and α2δ-2 subunitsKinase profiling; receptor panel screening
Bioavailability (Oral) To be determinedHighHigh, but saturable absorptionPharmacokinetic studies in animal models
Blood-Brain Barrier Permeability To be determinedModerateHighIn vitro BBB models (e.g., PAMPA); in vivo brain tissue concentration analysis
Metabolic Stability To be determinedMetabolized via β-oxidationNot metabolizedIn vitro liver microsome stability assays; metabolite identification studies
Potential Therapeutic Indications Urea cycle disorders, epilepsy, neuropathic pain, inflammatory conditionsUrea cycle disorders, endoplasmic reticulum stress-related diseasesEpilepsy, neuropathic pain, fibromyalgia, restless legs syndrome[7]In vivo disease models (e.g., animal models of epilepsy, colitis)

Experimental Workflows for Comparative Evaluation

A rigorous and systematic experimental approach is crucial for validating the therapeutic potential of 4-Ureido-butyric acid. The following sections detail the proposed experimental workflows.

In Vitro Characterization Workflow

The initial phase of benchmarking involves a comprehensive in vitro assessment of the compound's biochemical and cellular activities.

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_physicochemical Physicochemical Properties HDAC HDAC Inhibition (Fluorometric Assay) Data_Analysis Data Analysis & Comparison HDAC->Data_Analysis IC50 GABA_R GABA Receptor Binding (Radioligand Assay) GABA_R->Data_Analysis Ki GABA_T GABA Transaminase Inhibition (Enzymatic Assay) GABA_T->Data_Analysis IC50 Cell_viability Cell Viability/Toxicity (e.g., MTT, LDH) Cell_viability->Data_Analysis CC50 Neuronal_activity Neuronal Activity (Calcium Imaging, MEA) Neuronal_activity->Data_Analysis EC50 Anti_inflammatory Anti-inflammatory Activity (LPS-stimulated macrophages, cytokine measurement) Anti_inflammatory->Data_Analysis IC50 Solubility Solubility Assessment Solubility->Data_Analysis Permeability Permeability (PAMPA) Permeability->Data_Analysis LogP Lipophilicity (LogP) LogP->Data_Analysis Start 4-Ureido-butyric acid Start->HDAC Start->GABA_R Start->GABA_T Start->Cell_viability Start->Neuronal_activity Start->Anti_inflammatory Start->Solubility Start->Permeability Start->LogP

Caption: In Vitro Characterization Workflow for 4-Ureido-butyric acid.

Step-by-Step Protocol: HDAC Inhibition Assay (Fluorometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Ureido-butyric acid on histone deacetylase activity.

  • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.

  • Procedure: a. Prepare a serial dilution of 4-Ureido-butyric acid and the comparator, 4-PBA. b. In a 96-well plate, add the HDAC enzyme to the assay buffer. c. Add the test compounds at various concentrations to the wells. Include wells with TSA (positive control) and vehicle (negative control). d. Incubate at 37°C for 15 minutes. e. Add the fluorogenic substrate to all wells to initiate the reaction. f. Incubate at 37°C for 30 minutes. g. Add a developer solution to stop the reaction and generate the fluorescent signal. h. Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm).

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evaluation Workflow

Following promising in vitro results, the investigation should proceed to in vivo models to assess the compound's pharmacokinetic properties and efficacy in relevant disease models.

in_vivo_workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy Models cluster_tox Preliminary Toxicology Start Promising In Vitro Candidate PK_study Single Dose PK in Rodents (IV and PO administration) Start->PK_study Epilepsy_model Pentylenetetrazole (PTZ)-induced Seizure Model Start->Epilepsy_model Pain_model Chronic Constriction Injury (CCI) Model of Neuropathic Pain Start->Pain_model Inflammation_model Dextran Sulfate Sodium (DSS)-induced Colitis Model Start->Inflammation_model Acute_tox Acute Toxicity Study (e.g., single high dose) Start->Acute_tox Bioavailability Calculate Oral Bioavailability PK_study->Bioavailability Brain_penetration Brain Tissue Distribution PK_study->Brain_penetration Go_NoGo Go_NoGo Bioavailability->Go_NoGo Favorable PK? Epilepsy_model->Go_NoGo Pain_model->Go_NoGo Inflammation_model->Go_NoGo Clinical_chem Clinical Chemistry & Hematology Acute_tox->Clinical_chem Clinical_chem->Go_NoGo Lead_Optimization Lead_Optimization Go_NoGo->Lead_Optimization Proceed to Lead Optimization

Caption: In Vivo Evaluation Workflow for 4-Ureido-butyric acid.

Step-by-Step Protocol: Pentylenetetrazole (PTZ)-induced Seizure Model

  • Objective: To evaluate the anticonvulsant activity of 4-Ureido-butyric acid in a rodent model of generalized seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure: a. Acclimatize animals for at least one week before the experiment. b. Divide animals into groups: Vehicle control, positive control (Gabapentin), and different dose groups of 4-Ureido-butyric acid. c. Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before PTZ injection. d. Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.). e. Immediately after PTZ injection, observe each animal individually for 30 minutes for the onset and duration of myoclonic jerks and generalized clonic-tonic seizures. f. Record the percentage of animals protected from seizures in each group.

  • Data Analysis: Compare the seizure scores and the percentage of protection between the treated groups and the vehicle control group using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test).

Signaling Pathways and Mechanistic Insights

Understanding the molecular mechanisms underlying the potential effects of 4-Ureido-butyric acid is critical. Based on its structural analogues, two key pathways are of primary interest.

Histone Deacetylase (HDAC) Inhibition Pathway

Similar to butyric acid, 4-Ureido-butyric acid may act as an HDAC inhibitor, leading to hyperacetylation of histones and subsequent changes in gene expression.

HDAC_pathway 4-Ureido-butyric_acid 4-Ureido-butyric_acid HDAC Histone Deacetylases (HDACs) 4-Ureido-butyric_acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) Chromatin->Gene_Expression

Caption: Hypothesized HDAC Inhibition Pathway of 4-Ureido-butyric acid.

GABAergic Modulation Pathway

As a potential GABA analogue or pro-drug, 4-Ureido-butyric acid could enhance GABAergic neurotransmission, leading to neuronal inhibition.

GABA_pathway 4-Ureido-butyric_acid 4-Ureido-butyric_acid GABA_Receptor GABA Receptor 4-Ureido-butyric_acid->GABA_Receptor Activates Neuronal_Membrane Neuronal Membrane Ion_Channel Cl- Channel Opening Neuronal_Membrane->Ion_Channel Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Neuronal_Inhibition Reduced Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Hypothesized GABAergic Modulation Pathway of 4-Ureido-butyric acid.

Conclusion and Future Directions

4-Ureido-butyric acid stands as a promising, yet largely unexplored, therapeutic candidate. Its structural heritage suggests a dual mechanism of action that could be advantageous for treating complex diseases with both inflammatory and neurological components. The benchmarking framework and experimental protocols outlined in this guide provide a clear path forward for its systematic evaluation.

Future research should focus on a comprehensive in vitro and in vivo characterization to validate the hypothesized mechanisms of action and to establish a robust safety and efficacy profile. A thorough comparison with established drugs like 4-PBA and Gabapentin will be instrumental in defining the unique therapeutic niche for 4-Ureido-butyric acid and guiding its potential translation into the clinic. The synthesis and evaluation of related analogues could also be a fruitful avenue for lead optimization, potentially enhancing potency, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.